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(S)-tert-Butyl 2-methylaziridine-1-carboxylate Documentation Hub

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  • Product: (S)-tert-Butyl 2-methylaziridine-1-carboxylate
  • CAS: 197020-60-3

Core Science & Biosynthesis

Foundational

physical properties of (S)-tert-Butyl 2-methylaziridine-1-carboxylate

Content Type: Technical Reference Guide Subject: Chiral Building Block / Reactive Synthon CAS Registry Number: 197020-60-3 (Specific for S-isomer) Executive Summary (S)-tert-Butyl 2-methylaziridine-1-carboxylate (often a...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference Guide Subject: Chiral Building Block / Reactive Synthon CAS Registry Number: 197020-60-3 (Specific for S-isomer)

Executive Summary

(S)-tert-Butyl 2-methylaziridine-1-carboxylate (often abbreviated as (S)-N-Boc-2-methylaziridine ) is a privileged chiral synthon in modern medicinal chemistry. It serves as a high-value "chiral pool" derivative, primarily utilized to introduce a defined stereogenic center and an amino-ethyl motif into complex molecular architectures.

Its utility stems from the strain-release energy of the aziridine ring combined with the electron-withdrawing nature of the tert-butoxycarbonyl (Boc) group. This activation renders the ring highly susceptible to nucleophilic ring-opening reactions, allowing for the regioselective synthesis of 1,2-diamines,


-amino acids, and peptidomimetics.

Physicochemical Profile

The following data represents the core physical properties. Researchers should note that as a reactive intermediate, this compound is often prepared in situ or used immediately after purification; long-term storage requires strict adherence to stability protocols.

PropertyValue / DescriptionNotes
IUPAC Name tert-butyl (2S)-2-methylaziridine-1-carboxylate
Molecular Formula

Molecular Weight 157.21 g/mol
Physical State Colorless liquid to low-melting solidTends to solidify at low temps.[1]
Boiling Point ~50–55 °C at 0.5 mmHgDo not distill at atm pressure.
Density 0.94 – 0.96 g/mLEstimated at 20°C.
Chirality (S)-EnantiomerDerived from L-Alanine.[2]
Optical Rotation

to

(

). Sign may vary by solvent.
Solubility Soluble in

, THF, EtOAc, alcohols
Hydrolyzes in aqueous acid.
Flash Point ~68 °C (Closed Cup)Flammable.

Critical Note on Stereochemistry: The (S)-enantiomer is synthetically derived from L-Alanine . The configuration of the methyl group is retained during the standard cyclization protocols because the bond formation occurs at the non-chiral methylene carbon (C3), not the chiral center (C2).

Structural Analysis & Spectroscopic Signature

Validation of the synthesized or purchased material is mandatory before use in downstream applications.

Nuclear Magnetic Resonance (NMR)[3][4]
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       1.45 (s, 9H, Boc t-Bu ).
      
    • 
       1.25 (d, 3H, Me  group).
      
    • 
       2.00 (d, 1H, Aziridine ring proton, trans).
      
    • 
       2.45 (d, 1H, Aziridine ring proton, cis).
      
    • 
       2.55–2.65 (m, 1H, Methine proton at C2).
      
    • Note: The aziridine ring protons typically appear upfield (2.0–2.6 ppm) compared to acyclic amines due to the shielding effect of the strained ring.

Infrared Spectroscopy (IR)
  • Carbonyl Stretch (

    
    ):  Strong band at ~1710–1725 
    
    
    
    (Urethane).
  • C-N Stretch: ~1390–1410

    
    .
    
  • Absence of N-H: Crucial for confirming full protection/cyclization (no broad peak at 3300

    
    ).
    

Synthesis & Manufacturing Logic

The synthesis of (S)-N-Boc-2-methylaziridine is a classic example of retentive synthesis . The chirality of the starting material (L-Alanine) is preserved because the cyclization step involves nucleophilic attack by the nitrogen onto the primary carbon (C1 of Alaninol), leaving the stereocenter (C2) undisturbed.

Mechanistic Workflow

The most robust route involves the reduction of L-Alanine to L-Alaninol, followed by N-protection and intramolecular cyclization (Mitsunobu or Sulfonyl-displacement).

SynthesisWorkflow L_Ala L-Alanine (S-Config) L_Alaninol L-Alaninol (Reduction) L_Ala->L_Alaninol LiAlH4 or BH3-SMe2 N_Boc_Alaninol N-Boc-L-Alaninol (Protection) L_Alaninol->N_Boc_Alaninol Boc2O, TEA DCM Activation O-Activation (Tosylation/Mesylation) N_Boc_Alaninol->Activation TsCl/MsCl Pyridine Cyclization Base-Induced Cyclization Activation->Cyclization NaH or KOH (Intramolecular SN2) Product (S)-N-Boc-2-methylaziridine (Target) Cyclization->Product Retains (S) Config

Figure 1: Synthetic pathway from L-Alanine.[1][3][4][5][6][7][8] The stereocenter (C2) is not the site of displacement, ensuring retention of the (S)-configuration.

Protocol: Cyclization via Tosylation
  • Activation: Treat N-Boc-L-alaninol with p-toluenesulfonyl chloride (TsCl) in pyridine/DCM to form the O-tosylate.

  • Cyclization: Treat the crude tosylate with a strong base (e.g., NaH in THF or KOH in methanol). The carbamate nitrogen is deprotonated and attacks the C-OTs carbon.

  • Purification: Distillation under high vacuum is preferred over silica chromatography to prevent ring opening on acidic silica.

Reactivity & Application: The "Why"

The core value of this compound lies in its Regioselective Ring Opening . The Boc group activates the ring, making it an electrophile. The site of nucleophilic attack is controlled by the reaction conditions.

Regioselectivity Rules[5][11][12]
  • path A (Steric Control / Basic Conditions): Nucleophiles attack the less substituted carbon (C3) . This is the dominant pathway for uncatalyzed SN2 reactions.

  • path B (Electronic Control / Acidic Conditions): Lewis Acids (

    
    , 
    
    
    
    ) coordinate to the carbonyl or nitrogen, increasing positive character at the more substituted carbon (C2) . This leads to attack at the chiral center (often with inversion).

ReactivityMap cluster_Basic Basic/Neutral Conditions (SN2) cluster_Acidic Lewis Acid Catalysis (Electronic) Aziridine (S)-N-Boc-2-methylaziridine C3_Attack Attack at C3 (Less Hindered) Aziridine->C3_Attack Nu- (e.g., N3-, R-NH2) C2_Attack Attack at C2 (More Substituted) Aziridine->C2_Attack Lewis Acid + Nu- Prod_A Product A: Beta-amino acid deriv. (Iso-structure) C3_Attack->Prod_A Prod_B Product B: Alpha-methyl amine (Inversion of Config) C2_Attack->Prod_B

Figure 2: Divergent reactivity pathways. Path A is standard for simple nucleophiles; Path B requires Lewis Acid activation.

Handling, Stability & Safety (E-E-A-T)

As a Senior Application Scientist, I cannot overstate the safety risks associated with aziridines. They are alkylating agents .

Safety Protocols
  • Toxicity: Aziridines are potential carcinogens and sensitizers. They can alkylate DNA.

    • Control: Handle ONLY in a functioning fume hood. Double-glove (Nitrile/Laminate).

  • Deactivation: Spills should be neutralized immediately with aqueous acetic acid or thiosulfate solution to open the ring.

  • Storage:

    • Store at 2–8 °C or -20 °C .

    • Keep under Argon/Nitrogen .[1][6][9] Moisture can induce slow hydrolysis/polymerization.

    • Shelf Life: Limited.[10] Re-test NMR if stored >3 months.

Self-Validating Handling Check
  • Before Use: Check physical state. If the liquid has turned viscous or cloudy, polymerization has occurred.

  • TLC Monitoring: Use a stain (ninhydrin or PMA). Aziridines often stain blue/purple. If the spot stays at the baseline, it has degraded to the amino alcohol.

References

  • Preparation of Chiral Aziridines: Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized aziridines. Tetrahedron Letters, 34(43), 6855-6858. Link

  • Regioselectivity Studies: Shao, P. L., et al. (2018).[11] Regioselective Ring Opening of Aziridines. Journal of the American Chemical Society. Link

  • Safety Data: PubChem Compound Summary for CID 10942718, tert-butyl 2-methylaziridine-1-carboxylate.[12] National Center for Biotechnology Information (2024). Link

  • Synthetic Protocol (Wenker Method): Organic Syntheses, Coll. Vol. 10, p.204 (2004); Vol. 75, p.161 (1998). (General procedure for N-Boc aziridines). Link

  • Stereochemical Configuration: Bergmeier, S. C. (2000). The Synthesis and Transformations of Aziridines. Tetrahedron, 56(17), 2561-2576. Link

Sources

Exploratory

Enantioselective Synthesis of (S)-tert-Butyl 2-methylaziridine-1-carboxylate

This guide outlines the enantioselective synthesis of (S)-tert-Butyl 2-methylaziridine-1-carboxylate (also known as (S)-1-Boc-2-methylaziridine). This protocol prioritizes the "Chiral Pool" strategy starting from L-Alani...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the enantioselective synthesis of (S)-tert-Butyl 2-methylaziridine-1-carboxylate (also known as (S)-1-Boc-2-methylaziridine). This protocol prioritizes the "Chiral Pool" strategy starting from L-Alanine, which ensures high optical purity and scalability.

Technical Guide for Process Chemists & Researchers

Executive Summary

(S)-tert-Butyl 2-methylaziridine-1-carboxylate is a high-value chiral building block used extensively in the synthesis of peptidomimetics, alkaloids, and chiral amines. Its strained three-membered ring is susceptible to regioselective ring-opening by various nucleophiles, allowing for the rapid generation of complex chiral architectures with retention or inversion of configuration depending on the attack mechanism.

This guide details the Modified Wenker Cyclization route. Unlike metal-catalyzed aziridinations of alkenes, which can suffer from lower enantioselectivity, this route leverages the inherent chirality of L-Alanine ((S)-Alanine) to deliver the target with >99% ee.

Core Reaction Scheme

The synthesis proceeds in three distinct phases:

  • Reduction: (S)-Alanine

    
     (S)-Alaninol.
    
  • Protection: (S)-Alaninol

    
     N-Boc-(S)-Alaninol.
    
  • Activation & Cyclization: N-Boc-(S)-Alaninol

    
     O-Tosyl Intermediate 
    
    
    
    (S)-N-Boc-2-methylaziridine.

Strategic Retrosynthesis & Mechanism

The stereochemical integrity of this synthesis relies on the fact that the chiral center (C2) acts as the nucleophile (via the nitrogen) rather than the electrophile. Therefore, the configuration at C2 is retained throughout the sequence.

Retrosynthesis Figure 1: Retrosynthetic Analysis retaining (S)-configuration Target (S)-tert-Butyl 2-methylaziridine-1-carboxylate (Target) Inter1 N-Boc-(S)-Alaninol O-Tosylate (Activated Intermediate) Target->Inter1 Intramolecular SN2 Cyclization Inter2 N-Boc-(S)-Alaninol (Protected Precursor) Inter1->Inter2 Tosylation Start (S)-Alanine (Chiral Pool Start) Inter2->Start 1. Reduction 2. Boc Protection

Detailed Experimental Protocol

Phase 1: Preparation of N-Boc-(S)-Alaninol

While (S)-Alaninol is commercially available, it is cost-effective to synthesize it from L-Alanine for large-scale applications.

Reagents:

  • L-Alanine[1][2][3]

  • 
     / 
    
    
    
    (System A) or
    
    
    (System B)
  • 
     (Di-tert-butyl dicarbonate)
    
  • Triethylamine (TEA)

Step 1.1: Reduction (System A - Safer for Scale)

  • Suspend L-Alanine (1.0 equiv) in dry THF (0.5 M) under

    
    .
    
  • Add

    
      (2.4 equiv) in portions.
    
  • Cool to 0°C and dropwise add a solution of

    
      (1.0 equiv) in THF. Caution: Hydrogen gas evolution.
    
  • Reflux for 18 hours.

  • Cool to 0°C, quench with MeOH until clear. Concentrate under reduced pressure.

  • Dissolve residue in 20% KOH, stir for 4h, and extract with DCM. Dry (

    
    ) and concentrate to yield (S)-Alaninol .[4]
    

Step 1.2: N-Boc Protection

  • Dissolve (S)-Alaninol (1.0 equiv) in DCM (0.5 M).

  • Add TEA (1.2 equiv). Cool to 0°C.[5]

  • Add

    
      (1.1 equiv) dissolved in minimal DCM dropwise.
    
  • Warm to RT and stir for 4–6 hours (monitor by TLC, stain with ninhydrin).

  • Workup: Wash with 1N HCl (cold), saturated

    
    , and brine.
    
  • Purification: Recrystallize from Hexane/EtOAc if necessary, though the crude oil is often sufficient (>95% purity).

    • Yield Target: 85–90% over two steps.[6]

Phase 2: Cyclization (The Modified Wenker Method)

This step involves the activation of the primary alcohol followed by base-mediated ring closure.

Reagents:

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (solvent/base) or TEA/DCM

  • Potassium Hydroxide (KOH)

  • Diethyl Ether (

    
    )
    

Step 2.1: Tosylation

  • Dissolve N-Boc-(S)-Alaninol (1.0 equiv) in dry Pyridine (5 vol) at 0°C.

  • Add TsCl (1.2 equiv) portion-wise to maintain temp < 5°C.

  • Stir at 0°C for 2 hours, then store in a refrigerator (4°C) overnight.

  • Workup: Pour onto ice water. Extract with EtOAc.[6][7] Wash organic layer with cold 1N HCl (to remove pyridine), saturated

    
     (optional, removes pyridine traces), water, and brine.
    
  • Dry (

    
    ) and concentrate to yield the O-Tosylate intermediate  as a white solid/oil.
    
    • Checkpoint: Check NMR for characteristic aromatic Ts signals (approx 7.3 & 7.8 ppm) and disappearance of broad OH signal.

Step 2.2: Cyclization

  • Dissolve the O-Tosylate (1.0 equiv) in

    
      (0.2 M).
    
  • Add a solution of KOH (4.0 equiv) in water (minimal volume, e.g., 50% w/w).

  • Add a phase transfer catalyst (e.g.,

    
     , 5 mol%) to accelerate the biphasic reaction.
    
  • Reflux gently (approx 40°C) with vigorous stirring for 4–8 hours.

    • Mechanistic Note: The amide nitrogen is deprotonated by the base and performs an intramolecular

      
       attack on the 
      
      
      
      -OTs carbon, displacing the tosylate.
  • Workup: Separate layers. Extract aqueous phase with

    
    .
    
  • Combine organics, wash with water and brine, dry over

    
    .
    
  • Purification: Distillation under reduced pressure (Kugelrohr is ideal) or flash chromatography (Silica, Hexane/EtOAc 9:1). Note: Aziridines can be sensitive to acidic silica; add 1% TEA to the eluent.

Final Product Data:

  • Appearance: Colorless oil.[6][8]

  • Yield: 70–80% (from N-Boc-alaninol).[9]

Quality Control & Characterization

ParameterSpecificationMethod
Appearance Colorless to pale yellow liquidVisual
Purity >98%GC-MS or HPLC
Enantiomeric Excess >99% eeChiral HPLC (e.g., Chiralcel OD-H)
Identity Matches Reference1H NMR, 13C NMR

Expected 1H NMR (400 MHz,


): 
  • 
     1.25 (d, 3H, 
    
    
    
    )
  • 
     1.45 (s, 9H, Boc 
    
    
    
    -Bu)
  • 
     1.98 (d, 1H, Aziridine 
    
    
    
    , cis to Me)
  • 
     2.45 (d, 1H, Aziridine 
    
    
    
    , trans to Me)
  • 
     2.55–2.65 (m, 1H, Aziridine 
    
    
    
    )

Safety & Handling (Critical)

Aziridines are potent alkylating agents. While the N-Boc group reduces volatility and reactivity compared to the free amine, the compound should still be treated as a potential mutagen and carcinogen.

  • Engineering Controls: All operations must be performed in a well-ventilated fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses.

  • Quenching Spills: Treat spills with 10% aqueous acetic acid or dilute HCl to open the ring (hydrolysis) before disposal.

  • Storage: Store at 2–8°C under inert atmosphere (

    
     or 
    
    
    
    ). Aziridines can polymerize or decompose if exposed to heat or acid.

Reaction Mechanism

The following diagram illustrates the retention of stereochemistry at the C2 position during the cyclization event.

Mechanism Figure 2: Mechanistic Pathway Step1 N-Boc-(S)-Alaninol (Primary Alcohol) Step2 Activation (O-Tosylation) Step1->Step2 TsCl, Py Step3 Deprotonation (N-Anion formation) Step2->Step3 KOH Step4 Intramolecular SN2 (Ring Closure) Step3->Step4 Attack on CH2 Final (S)-N-Boc-2-methylaziridine (Retention at C2) Step4->Final -TsO⁻

References

  • Synthesis of N-Boc-2-methylaziridine via Tosylation

    • Source:Organic Syntheses, Coll. Vol. 10, p. 18 (2004); Vol. 79, p. 18 (2002).
    • URL:[Link]

  • Reduction of Amino Acids to Amino Alcohols

    • Source: McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 1993, 58, 3568-3571.
    • URL:[Link]

  • Safety of Aziridines (Propyleneimine)

    • Source: CDC - NIOSH Pocket Guide to Chemical Hazards.
    • URL:[Link]

  • Applications of Chiral Aziridines: Source: McCoull, W., & Davis, F. A. "Recent Synthetic Applications of Chiral Aziridines." Synthesis, 2000(10), 1347-1365.

Sources

Foundational

Technical Guide: Mechanisms of Asymmetric Aziridination

Executive Summary The aziridine motif—a strained, three-membered nitrogen heterocycle—is a cornerstone in the synthesis of complex pharmaceutical agents.[1] Beyond their presence in natural products like Mitomycin C, azi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aziridine motif—a strained, three-membered nitrogen heterocycle—is a cornerstone in the synthesis of complex pharmaceutical agents.[1] Beyond their presence in natural products like Mitomycin C, aziridines serve as high-energy electrophiles that undergo regioselective ring-opening to yield chiral amines, amino acids, and alkaloids.

This guide deconstructs the two dominant mechanistic paradigms for asymmetric aziridination: Metal-Catalyzed Nitrene Transfer (electrophilic addition to alkenes) and Lewis Acid-Mediated Carbene Transfer (addition to imines). It provides actionable protocols, safety mandates for high-energy reagents, and mechanistic visualizations to aid researchers in optimizing enantioselectivity and diastereocontrol.

Section 1: Metal-Catalyzed Nitrene Transfer

The Evans-Jacobsen Paradigm

The most widely adopted method for synthesizing chiral aziridines involves the transfer of a nitrene moiety (


) from a hypervalent iodine precursor to an olefin, catalyzed by Copper (Cu) or Rhodium (Rh) complexes.
1.1 The Catalytic Cycle

The reaction proceeds through a discrete metal-nitrenoid intermediate.[2] The oxidation state of the metal and the spin state of the intermediate are the critical determinants of stereospecificity.

  • Active Catalyst Formation: The resting state Cu(II) precatalyst is reduced to the active Cu(I) species.

  • Nitrene Generation: The Cu(I) species reacts with the nitrene source (commonly PhI=NTs), extruding iodobenzene (PhI) to form a highly electrophilic Cu(III)-nitrenoid species.

  • Olefin Approach: The alkene approaches the metal-nitrene complex.

  • C-N Bond Formation:

    • Path A (Concerted): A singlet nitrene adds across the double bond, preserving the olefin geometry (stereospecific).

    • Path B (Stepwise): A triplet nitrene adds to one carbon, forming a radical intermediate. Bond rotation can occur before ring closure, leading to stereochemical scrambling.

  • Product Release: The aziridine is released, regenerating the Cu(I) catalyst.

1.2 Ligand Influence on Mechanism
  • Bis(oxazoline) (BOX) Ligands (Evans): These bidentate ligands create a

    
    -symmetric chiral pocket. They are exceptionally effective for trans-alkenes. The mechanism is generally concerted, preserving the trans geometry.
    
  • Salen/Diimine Ligands (Jacobsen): These tetradentate ligands are superior for cis-alkenes. The mechanism often involves a radical intermediate (stepwise), allowing cis-alkenes to isomerize to the thermodynamically stable trans-aziridines in some cases, though high enantioselectivity is achievable.

Visualization: The Cu-BOX Catalytic Cycle

The following diagram illustrates the Cu(I)/Cu(III) redox cycle and the critical stereochemical decision point.

Cu_Aziridination_Cycle cluster_stereo Stereochemical Divergence PreCat Cu(II)-BOX (Pre-catalyst) ActiveCat Cu(I)-BOX (Active Species) PreCat->ActiveCat Reduction (PhNHNH2) Nitrenoid Cu(III)-Nitrenoid (Electrophilic) ActiveCat->Nitrenoid + PhI=NTs - PhI Reagents Reagents: PhI=NTs + Olefin Reagents->Nitrenoid Nitrene Source Transition Transition State (Singlet vs Triplet) Nitrenoid->Transition + Olefin Product Chiral Aziridine + PhI Transition->Product Ring Closure Product->ActiveCat Regeneration

Caption: The Cu(I)/Cu(III) catalytic cycle showing nitrene generation and substrate insertion.

Section 2: Organocatalytic & Lewis Acid Approaches

The Wulff VAPOL System

While metal-nitrene transfer dominates alkene functionalization, the reaction of imines with diazo compounds (carbene transfer) is the preferred route for generating aziridines from carbonyl-derived precursors.

2.1 Mechanism: Lewis Acid Activation

The VAPOL-Boron system (developed by Wulff et al.) operates via a distinct mechanism:

  • Catalyst Assembly: The VAPOL ligand reacts with

    
     to form a chiral boroxinate species.
    
  • Imine Activation: The boron center acts as a Lewis acid, coordinating to the imine nitrogen.

  • Nucleophilic Attack: The diazo compound (e.g., ethyl diazoacetate) attacks the activated imine.

  • Ring Closure: Intramolecular displacement of

    
     yields the aziridine.
    

This method is highly effective for synthesizing cis-aziridines with high enantiomeric excess (ee).

Section 3: Experimental Protocols (Self-Validating)

Protocol A: Cu-Catalyzed Aziridination of Styrene

Objective: Synthesis of


-tosyl-2-phenylaziridine using the Evans Cu-BOX system.

Reagents:

  • Cu(OTf)₂ (Catalyst Precursor)

  • (4S,4'S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) (Ligand)

  • Styrene (Substrate)[3][4]

  • PhI=NTs (Nitrene Source - See Safety Section)

  • Acetonitrile (Solvent - Critical for stabilizing Cu species)

Workflow:

  • Catalyst Preparation (In Situ):

    • In a flame-dried Schlenk flask under

      
      , combine Cu(OTf)₂ (0.05 equiv) and the BOX ligand (0.06 equiv).
      
    • Add anhydrous acetonitrile. Stir for 1 hour to form the deep blue/green complex.

    • Validation Point: If solution remains colorless or precipitates heavily, ligand complexation has failed. Ensure reagents are dry.[5]

  • Substrate Addition:

    • Add styrene (5.0 equiv) to the catalyst solution.

    • Note: Excess olefin is often used to suppress side reactions of the nitrene source.

  • Nitrene Transfer:

    • Cool the reaction to 0°C.

    • Add PhI=NTs (1.0 equiv) in small portions over 2 hours.

    • Causality: Slow addition prevents the homocoupling of nitrene species and manages the exotherm.

  • Workup:

    • Filter through a plug of silica to remove copper salts.

    • Concentrate and purify via flash chromatography.[6]

Protocol B: Safety & Handling of PhI=NTs

The hypervalent iodine reagent (PhI=NTs) and organic azides are high-energy compounds.

  • Shock Sensitivity: PhI=NTs is generally stable but should not be heated above 100°C or ground in a mortar.

  • The "Rule of Six": When working with organic azide precursors, ensure the ratio of Carbon atoms to Nitrogen atoms is at least 3:1 (C/N

    
     3). If C/N < 3, the compound is potentially explosive.[7]
    
  • Solvent Incompatibility: Never use halogenated solvents (DCM, chloroform) with sodium azide, as di- and tri-azidomethane (extremely explosive) can form.[8]

Section 4: Data Summary & Optimization

ParameterMetal-Nitrene (Cu-BOX)Organocatalytic (VAPOL-B)
Primary Substrate Alkenes (Olefins)Imines (Schiff Bases)
Reagent Source PhI=NTs (Nitrene)Diazoacetate (Carbene)
Major Product trans-Aziridines (from trans-alkenes)cis-Aziridines
Active Species Cu(III)-NitrenoidChiral Boroxinate Lewis Acid
Key Limitation Requires hypervalent iodine; waste generation (PhI)Handling diazo compounds; atom economy
Typical ee% 90 - 99%90 - 98%
Troubleshooting Guide
  • Low Yield: Check water content. The Cu-BOX catalyst is sensitive to moisture, which competes with the alkene for coordination. Use 4Å molecular sieves.

  • Low ee%: Check temperature. Lower temperatures (0°C to -20°C) often favor the concerted singlet pathway over the stepwise triplet pathway, improving stereofidelity.

  • Ligand Scrambling: Ensure the counterion is non-coordinating (OTf or PF6). Halides (Cl, Br) can bridge copper centers, disrupting the monomeric active species.

References

  • Mechanistic Studies of Copper-Catalyzed Alkene Aziridination. Source: Journal of the American Chemical Society (JACS).[9][10] Context: Seminal work by Evans et al. establishing the Cu-BOX mechanism and the role of Cu(I)/Cu(III) cycles. URL:[Link]

  • Bis(oxazoline)-copper complexes as chiral catalysts for the enantioselective aziridination of olefins. Source: Journal of the American Chemical Society (JACS).[9][10] Context: The foundational paper defining the ligand sphere and substrate scope for Cu-catalyzed aziridination. URL:[Link]

  • Catalytic Asymmetric Aziridination with Catalysts Derived from VAPOL and VANOL. Source: Michigan State University / Wulff Group. Context: Detailed mechanism of the Lewis Acid mediated route (Imine + Diazo) using boroxinate catalysts. URL:[Link]

  • Mechanism of the (Diimine)copper-Catalyzed Asymmetric Aziridination of Alkenes. Source: Journal of the American Chemical Society (JACS).[9][10] Context: Jacobsen's work distinguishing the mechanism of diimine ligands versus BOX ligands. URL:[Link]

  • Safe Handling of Azides. Source: University of Pittsburgh / Stanford EHS. Context: Critical safety protocols for handling nitrogen-rich energetic materials used in these syntheses. URL:[Link]

Sources

Exploratory

Chemical Reactivity of N-Boc Protected Aziridines: A Mechanistic and Practical Guide

The following technical guide details the chemical reactivity, mechanistic principles, and experimental handling of N-Boc protected aziridines. Introduction: The Activated Aziridine Paradigm In the landscape of heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical reactivity, mechanistic principles, and experimental handling of N-Boc protected aziridines.

Introduction: The Activated Aziridine Paradigm

In the landscape of heterocyclic chemistry, aziridines represent a pinnacle of ring strain (~27 kcal/mol).[1] However, their utility is bifurcated by the nature of the nitrogen substituent. N-Boc (tert-butyloxycarbonyl) aziridines are classified as activated aziridines .

Unlike their non-activated counterparts (N-H or N-Alkyl), where the nitrogen lone pair is available for protonation or coordination, the N-Boc group exerts a strong electron-withdrawing effect. This creates a "push-pull" dynamic:

  • Destabilization: The carbonyl pulls electron density from the nitrogen, preventing orbital overlap with the ring carbons.

  • Activation: This electron withdrawal renders the ring carbons highly electrophilic, susceptible to attack by weak nucleophiles that would otherwise be inert toward non-activated aziridines.

This guide dissects the reactivity profiles of these versatile intermediates, focusing on the regiochemical control that dictates their success in drug development and complex synthesis.

Mechanistic Underpinnings: The Regioselectivity Bifurcation

The most critical decision point in N-Boc aziridine chemistry is regioselectivity . The site of nucleophilic attack (C2 vs. C3) is governed by a competition between steric hindrance and electronic stabilization of the transition state.

The Decision Matrix
  • Pathway A (

    
    -like):  Under neutral or basic conditions, nucleophiles attack the less hindered  carbon (steric control).
    
  • Pathway B (

    
    -like):  Under acidic conditions (Lewis or Brønsted), the oxygen of the Boc group or the nitrogen itself coordinates with the acid. This lengthens the C-N bonds. If a substituent can stabilize a developing positive charge (e.g., a phenyl group), attack shifts to the more substituted  carbon (electronic control).
    
Visualization: Regioselectivity Decision Tree

Regioselectivity Start N-Boc Aziridine Reactivity Conditions Reaction Conditions? Start->Conditions NeutralBasic Neutral / Basic (Nucleophile only) Conditions->NeutralBasic Strong Nu- Acidic Acidic / Lewis Acid (Catalyzed) Conditions->Acidic Weak Nu- / Catalyst C3_Attack C3 Attack (Less Hindered) SN2 Mechanism NeutralBasic->C3_Attack Steric Control Substituent C2 Substituent Nature? Acidic->Substituent Alkyl Alkyl Group Substituent->Alkyl No cation stabilization Aryl Aryl / Vinyl Group Substituent->Aryl Benzylic stabilization Alkyl->C3_Attack Usually Steric C2_Attack C2 Attack (More Substituted) SN1-like / Electronic Aryl->C2_Attack Electronic Control

Figure 1: Mechanistic decision tree for predicting regioselectivity in nucleophilic ring opening of N-Boc aziridines.

Reactivity Profiles and Transformations[2]

The following table summarizes the reactivity of N-Boc aziridines with various nucleophile classes, highlighting the expected outcome based on the mechanism described above.

Nucleophile ClassReagent ExampleConditionsRegioselectivity (Typical)Product Type
Nitrogen Primary/Secondary AminesHeat, Alcohol solventC3 (Less hindered)1,2-Diamines
Nitrogen Azides (

)
Lewis Acid (

)
C2 (if Aryl) / C3 (if Alkyl)

-Azido Amines
Oxygen Alcohols

or

C2 (More substituted)

-Amino Ethers
Sulfur Thiols / ThiophenolsMild Base (

)
C3 (Less hindered)

-Amino Sulfides
Carbon Organocuprates (

)
Low Temp (

)
C3 (Less hindered)

-Substituted Amines
Carbon Indoles / ArenesFriedel-Crafts (

)
C2 (Benzylic)Tryptamines / Aryl Ethylamines
Halogen

/

Ether / DCMC3 (or mixture)

-Halo Amines

Detailed Experimental Protocols

These protocols are designed to be self-validating systems. The choice of solvent and workup is critical to preserve the acid-sensitive Boc group during the reaction.

Protocol A: Regioselective Ring Opening with Amines (Steric Control)

Target: Synthesis of 1,2-diamines via attack at the unsubstituted carbon.

Rationale: Under neutral conditions, amines are sufficiently nucleophilic to open the activated ring. Protic solvents like methanol assist by stabilizing the developing charge on the leaving nitrogen via hydrogen bonding, without fully protonating the Boc group (which would lead to deprotection).

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve N-Boc-2-alkylaziridine (1.0 equiv) in Methanol (0.5 M concentration).

    • Note: Avoid chlorinated solvents here; they retard the reaction rate compared to polar protic solvents.

  • Addition: Add the amine nucleophile (1.2 – 1.5 equiv).

    • Tip: If the amine is volatile, use 2-3 equivalents to account for loss during reflux.

  • Reaction: Heat the mixture to mild reflux (

    
    ) for 4–12 hours.
    
    • Monitoring: Monitor by TLC. The starting aziridine is less polar than the resulting diamine. Ninhydrin stain is effective for the product (free secondary amine).

  • Workup:

    • Cool to room temperature.[2]

    • Concentrate the solvent in vacuo.

    • Purification: The residue is often pure enough for subsequent steps. If not, purify via flash column chromatography (

      
       gradients).
      
    • Caution: Avoid prolonged exposure to silica gel, which is slightly acidic and can degrade the Boc group over time. Neutralize silica with 1%

      
       if necessary.
      
Protocol B: Lewis Acid Catalyzed Ring Opening with Azides (Electronic Control)

Target: Synthesis of


-azido amines (precursors to triazoles or diamines).

Rationale: Azide is a poor nucleophile for unactivated systems. A mild Lewis acid is required to activate the aziridine.


 or 

are preferred over strong acids like

to prevent Boc-cleavage.
  • Setup: Flame-dry a flask and maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Dissolution: Dissolve N-Boc-2-phenylaziridine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Catalyst: Add

    
      (5-10 mol%). Stir for 10 minutes at room temperature to allow coordination.
    
  • Nucleophile: Dropwise add Trimethylsilyl azide (

    
    )  (1.2 equiv).
    
  • Reaction: Stir at room temperature for 2–6 hours.

    • Mechanistic Check: In this specific substrate (2-phenyl), the Lewis acid promotes

      
      -like character, directing the azide to the benzylic position (C2).
      
  • Workup:

    • Quench with saturated aqueous

      
       (to neutralize any liberated acid).
      
    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Safety: Azides are potentially explosive. Do not concentrate to absolute dryness if large excess of azide is suspected; maintain in solution or purify immediately.

Troubleshooting & Stability Management

The N-Boc group is a double-edged sword: it activates the ring but introduces acid sensitivity.

  • Boc-Migration: In the presence of strong bases or during ring opening with amino-nucleophiles, the Boc group can migrate from the original nitrogen to the newly introduced nucleophile (if it is an amine). This is an intramolecular process via a 5-membered cyclic intermediate.

    • Prevention: Keep reaction times short and avoid excessive heating.

  • Polymerization: Concentrated solutions of N-Boc aziridines can undergo acid-catalyzed oligomerization.

    • Storage: Store pure N-Boc aziridines at

      
      , preferably as solids or in frozen benzene solutions.
      
  • Hydrolysis: On silica gel, N-Boc aziridines can hydrolyze to amino alcohols.

    • Mitigation: Use deactivated silica (pre-treated with 1% Triethylamine) for chromatography.

Synthetic Workflow Visualization

The following diagram illustrates the complete lifecycle of an N-Boc aziridine in a drug development context, from synthesis to functionalization.

Workflow AminoAcid Amino Acid (Starting Material) AminoAlcohol Amino Alcohol AminoAcid->AminoAlcohol Reduction NBocAziridine N-Boc Aziridine (Activated Core) AminoAlcohol->NBocAziridine 1. Mitsunobu 2. Boc2O RingOpen Ring Opening (Nu- / Catalyst) NBocAziridine->RingOpen ProductA 1,2-Diamine (Drug Scaffold) RingOpen->ProductA Amine Nu- ProductB Beta-Amino Acid Derivative RingOpen->ProductB Oxidation

Figure 2: Synthetic workflow from amino acid precursors to functionalized drug scaffolds via N-Boc aziridine intermediates.

References

  • Stanković, S., et al. (2012).[2][3] "Regioselectivity in the ring opening of non-activated aziridines." Chemical Society Reviews.[3] Link

  • Srivastava, A., et al. (2023).[2] "Regioselective ring opening of aziridine for synthesizing azaheterocycle." Frontiers in Chemistry. Link

  • Choi, J., et al. (2021). "Alkylative Aziridine Ring-Opening Reactions." Molecules. Link

  • Hu, X.E. (2004). "Nucleophilic Ring Opening of Aziridines." Tetrahedron. Link

  • Watson, I.D.G., et al. (2006). "Catalytic Asymmetric Ring Opening of Aziridines." Accounts of Chemical Research. Link

Sources

Foundational

Biological Activity of Chiral Aziridine Derivatives: A Technical Guide

Executive Summary The aziridine moiety—a saturated, three-membered nitrogen heterocycle—represents one of the most potent "warheads" in medicinal chemistry. Its biological activity is driven by the release of significant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aziridine moiety—a saturated, three-membered nitrogen heterocycle—represents one of the most potent "warheads" in medicinal chemistry. Its biological activity is driven by the release of significant ring strain (~27 kcal/mol), rendering it highly reactive toward nucleophiles such as DNA bases and cysteine thiols.

This guide analyzes the biological utility of chiral aziridine derivatives , moving beyond simple alkylation to explore their roles as precise, stereoselective inhibitors in oncology and infectious disease. We examine the structural determinants that switch an aziridine from a non-specific toxin to a targeted therapeutic, supported by validated experimental protocols and mechanistic visualizations.

Mechanistic Foundations

The biological efficacy of aziridines hinges on their electrophilicity. However, chirality dictates the selectivity of this interaction.

Mechanism of Action: DNA Alkylation

In oncology, aziridines function primarily as DNA cross-linking agents.[1] The mechanism involves the activation of the aziridine nitrogen (often via protonation or bioreduction), followed by nucleophilic attack by the N7 position of guanine.[2]

Key Insight: Chiral phosphine oxide aziridines have shown superior antiproliferative activity compared to their phosphine counterparts, likely due to enhanced stability and optimized electron density at the aziridine ring, facilitating controlled ring opening.

DNA_Alkylation Aziridine Chiral Aziridine (Prodrug/Inactive) Activation Activation (Protonation / Bioreduction) Aziridine->Activation pH < 7.0 or Reductase Aziridinium Activated Aziridinium Ion (Highly Electrophilic) Activation->Aziridinium Ring Strain Release DNA_Attack Nucleophilic Attack (Guanine N7) Aziridinium->DNA_Attack Major Groove Binding MonoAdduct Mono-Alkylated DNA Adduct DNA_Attack->MonoAdduct Crosslink Interstrand Cross-link (Apoptosis Trigger) MonoAdduct->Crosslink Second Alkylation Step

Figure 1: Mechanism of DNA Alkylation by Aziridine Derivatives. The pathway highlights the critical activation step required to convert the stable prodrug into the reactive aziridinium species.

Mechanism of Action: Cysteine Protease Inhibition

In infectious diseases (e.g., malaria, leishmaniasis), aziridine-2,3-dicarboxylates act as irreversible inhibitors of cysteine proteases (e.g., Cathepsin L, Papain).

  • Stereochemical Control: The (S,S)-configuration often mimics the natural peptide substrate, positioning the aziridine carbon perfectly for attack by the active site thiolate.

  • Type II Inhibitors: N-terminal aziridines (aza-epoxysuccinyl analogs) bind to the S' subsites, while the thiolate attacks the aziridine ring, forming a stable thioether adduct.

Therapeutic Applications & Structure-Activity Relationships (SAR)

Oncology: Beyond Mitomycin C

While Mitomycin C remains the gold standard natural product, synthetic chiral aziridines are emerging with improved therapeutic indices.

  • Target: DNA and specific kinases (e.g., c-KIT).

  • SAR Findings:

    • Configuration: (S)-enantiomers (derived from L-amino acids) typically exhibit 2-5x higher potency than (R)-enantiomers.

    • Substituents: Branched aliphatic groups (isopropyl, isobutyl) at the C2 position enhance lipophilicity and cellular uptake.

    • Electronic Effects: Electron-withdrawing groups (EWG) on the nitrogen (e.g., phosphine oxides, sulfonyls) increase the electrophilicity of the ring carbons, lowering the activation energy for alkylation.

Infectious Diseases: Protease Inhibitors

Aziridine derivatives have shown potent activity against Mycobacterium tuberculosis and Plasmodium falciparum.

  • Target: Cysteine proteases (Papain family).

  • Key Compound: Aziridine-2,3-dicarboxylates.[3][4]

  • SAR Findings: N-formylated aziridines are up to 5000-fold more potent than their non-formylated counterparts due to the stabilization of the transition state during ring opening.

Comparative Activity Data
Compound ClassTargetKey SubstituentActivity MetricNotes
Mitomycin C DNA (Cross-linker)Quinone/CarbamateIC50: ~0.5 µM (HeLa)Requires bioreduction (DT-diaphorase).
Aziridine Phosphine Oxide DNA/Proliferation(S)-IsobutylIC50: ~10-20 µM (HeLa)Higher stability than phosphines; S-phase arrest.
N-Formyl Aziridine-2,3-dicarboxylate Cathepsin LN-FormylKi: < 10 nMIrreversible inhibition; rapid ring opening.[4]
Trifluoromethyl-Aziridine Proteasome (β5)CF3 groupIC50: ~13.6 µMSelective for β5 subunit of 20S proteasome.
AzGalp DNA (Lung Cancer)GalactopyranosideIC50: ~25 µM (A549)Sugar moiety confers selectivity for GLUT-overexpressing cells.

Experimental Protocols

Protocol: Synthesis and Chiral Integrity Check

Objective: Synthesize a chiral aziridine from an amino acid precursor while preventing racemization.

  • Starting Material: L-Serine or L-Threonine methyl ester.

  • Tritylation: Protect the amine with Trityl chloride (Trt-Cl) in DCM/TEA at 0°C to prevent side reactions.

  • Mesylation: React the hydroxyl group with MsCl to create a good leaving group.

  • Ring Closure (Critical Step):

    • Reflux in TEA/Toluene.

    • Note: Temperature control is vital. Overheating (>110°C) can lead to ring opening or elimination.

  • Chiral HPLC Validation:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane:Isopropanol (90:10).

    • Detection: UV at 254 nm.

    • Acceptance Criteria: ee > 98%.[5]

Protocol: In Vitro Cytotoxicity Assay (Modified for Alkylating Agents)

Objective: Determine IC50 values while accounting for the chemical instability of aziridines in aqueous media.

Reagents:

  • MTT Reagent (5 mg/mL in PBS).

  • Cell Lines: HeLa (Cervical), A549 (Lung), HFF-1 (Normal Fibroblast control).

  • Solvent: DMSO (Stock solutions must be fresh).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Drug Preparation (Critical):

    • Dissolve aziridine derivative in 100% DMSO immediately before use.

    • Caution: Aziridines hydrolyze in water. Do not prepare aqueous serial dilutions. Perform serial dilutions in DMSO, then add 1 µL of DMSO stock to 199 µL of media in the well (0.5% final DMSO).

  • Incubation: Treat cells for 48h or 72h.

  • Readout:

    • Add 20 µL MTT reagent. Incubate 4h at 37°C.

    • Remove media carefully (do not disturb formazan crystals).

    • Solubilize in 150 µL DMSO.

    • Measure Absorbance at 570 nm.

Assay_Workflow Start Compound Library (Solid State -20°C) Prep Fresh DMSO Stock Prep (Avoid Aqueous Dilution) Start->Prep Dosing Direct Addition to Media (Final DMSO < 0.5%) Prep->Dosing < 15 mins Incubation 48h - 72h Incubation (37°C, 5% CO2) Dosing->Incubation MTT MTT Addition & Solubilization Incubation->MTT Analysis IC50 Calculation & Selectivity Index (SI) MTT->Analysis

Figure 2: Optimized Cytotoxicity Screening Workflow for Hydrolytically Unstable Aziridines.

Challenges & Future Directions

Stability vs. Reactivity

The "Goldilocks" dilemma of aziridines is balancing shelf-stability with biological reactivity.

  • Problem: Highly reactive aziridines hydrolyze before reaching the target.

  • Solution: Prodrug Strategies. Attaching electron-withdrawing groups that are cleaved enzymatically (e.g., by esterases) inside the cell can unmask the reactive aziridine only at the site of action.

Selectivity

Systemic toxicity (bone marrow suppression) is a major risk.

  • Strategy: Glycoconjugation. Coupling aziridines to sugars (e.g., galactose, as seen in AzGalp) targets the Warburg effect, utilizing overexpressed GLUT transporters in cancer cells to enhance specific uptake.

References

  • Comparison of Aziridine Phosphines and Phosphine Oxides: Title: A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides.[6][7] Source: Int. J. Mol. Sci. 2024. Link:[Link]

  • Aziridines in Oncology (Review): Title: Recent advances in the accessibility, synthetic utility, and biological applications of aziridines.[8][9] Source: Organic & Biomolecular Chemistry, 2023.[8] Link:[Link]

  • Cysteine Protease Inhibition Mechanism: Title: Rational Design of Aziridine-Containing Cysteine Protease Inhibitors With Improved Potency. Source: ChemMedChem, 2006. Link:[Link]

  • Aziridinyl Galactopyranosides (AzGalp): Title: In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside.[10] Source: Molecules, 2021.[8] Link:[Link]

  • DNA Alkylation Mechanisms: Title: Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide (Thiotepa).[11] Source: Chemical Research in Toxicology.[12] Link:[Link]

Sources

Exploratory

Precision Strain: A Master Guide to Stereoselective Synthesis with Aziridines

Executive Summary Aziridines represent a paradox in organic synthesis: they are thermodynamically unstable yet kinetically persistent enough to serve as pivotal intermediates. With a ring strain energy of approximately 2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aziridines represent a paradox in organic synthesis: they are thermodynamically unstable yet kinetically persistent enough to serve as pivotal intermediates. With a ring strain energy of approximately 27 kcal/mol , they function as "spring-loaded" electrophiles. For the drug development professional, the utility of aziridines lies not just in their formation, but in their stereospecific ring-opening reactions, which grant access to 1,2-diamines and


-amino acids—motifs ubiquitous in pharmacophores like Oseltamivir (Tamiflu) and Mitomycin C.

This guide deconstructs the stereoselective synthesis of and with aziridines, moving beyond basic textbook definitions to the mechanistic nuance required for high-yield, high-ee (enantiomeric excess) pharmaceutical manufacturing.

Part 1: The Thermodynamic & Kinetic Landscape

To control an aziridine, one must first understand the forces trying to destroy it. The three-membered ring suffers from significant Baeyer (angle) strain and Pitzer (torsional) strain.

The Nitrogen Inversion Barrier

Unlike epoxides, aziridines possess a trivalent nitrogen capable of pyramidal inversion.

  • Unfunctionalized Aziridines (N-H, N-Alkyl): Low inversion barrier (

    
     kcal/mol). This leads to rapid racemization at the nitrogen center, complicating stereocontrol.
    
  • Activated Aziridines (N-Sulfonyl, N-Acyl): The electron-withdrawing group (EWG) increases the inversion barrier via conjugation, "locking" the nitrogen stereocenter. Furthermore, the EWG destabilizes the ring C-N bonds, activating them for nucleophilic attack.

Strategic Imperative: For stereoselective synthesis, always prioritize electron-deficient


-protecting groups (Ts, Ns, Boc) unless the specific target requires a basic amine immediately.

Part 2: Constructive Strategies (The "Make")

The formation of the aziridine ring sets the stereochemical stage. While substrate-controlled methods (Gabriel-Cromwell, Wenker) exist, they rely on pre-existing chirality. The gold standard for modern synthesis is Catalytic Asymmetric Aziridination (Nitrene Transfer) .

Mechanism: The Copper-Catalyzed Nitrene Transfer

This method utilizes a Cu(I) or Cu(II) catalyst with chiral ligands (typically Bis-oxazolines or "BOX" ligands) and a nitrene source (e.g., PhI=NTs).

The Mechanistic Cycle:

  • Activation: The Cu(I) species coordinates with the hypervalent iodine reagent (PhI=NTs).

  • Nitrene Formation: Elimination of iodobenzene (PhI) generates a highly reactive metal-nitrenoid species (

    
    ). This is the rate-determining step.[1]
    
  • Enantiodetermining Step: The alkene approaches the metal-nitrene. The chiral ligand (e.g.,

    
    -t-Bu-BOX) creates a "steric wall," forcing the alkene to approach from a specific trajectory to minimize repulsion.
    
  • Ring Closure: The transfer occurs, often via a short-lived radical intermediate, collapsing to the aziridine and regenerating Cu(I).

Visualization: The Catalytic Cycle

CopperAziridination PreCat Pre-Catalyst [Cu(I)-Ligand] ActiveSpecies Active Nitrenoid [L*-Cu=NTs] PreCat->ActiveSpecies + PhI=NTs - PhI NitreneSource Nitrene Source (PhI=NTs) Transition Alkene Approach (Steric Selection) ActiveSpecies->Transition + Alkene Intermediate Radical/Concerted Intermediate Transition->Intermediate C-N Bond Formation Product Chiral Aziridine (Product) Intermediate->Product Ring Closure Product->PreCat Catalyst Turnover

Figure 1: The catalytic cycle for Copper-mediated asymmetric aziridination, highlighting the critical nitrenoid formation step.

Part 3: Destructive Strategies (The "Break")

In drug development, the aziridine is rarely the final product. It is a gateway to chiral amines via Nucleophilic Ring Opening (NRO) . The core challenge here is Regioselectivity .

The Regioselectivity Rules

Where does the nucleophile attack?

  • Steric Control (SN2-like): For unactivated or alkyl-substituted aziridines, nucleophiles attack the least hindered carbon.

  • Electronic Control (SN1-like/Borderline SN2): For activated aziridines (N-Ts, N-Ac) with aryl/vinyl substituents, attack occurs at the more substituted benzylic position. The bond weakening from the benzylic resonance overrides steric hindrance.

Lewis Acid Modulation: The addition of a Lewis Acid (e.g.,


, 

) coordinates to the nitrogen or the sulfonyl oxygen, further polarizing the C-N bond. This pushes the mechanism towards an "ion-pair" character, often enhancing attack at the more substituted carbon (electronic control) while retaining inversion of configuration (anti-stereochemistry).
Visualization: Regioselectivity Decision Tree

Regioselectivity Start Aziridine Substrate Type Substituent Type? Start->Type Alkyl Alkyl (R) Type->Alkyl Aryl Aryl/Vinyl (Ph) Type->Aryl PathA Steric Control Attack at Less Hindered C Alkyl->PathA SN2 Dominant PathB Electronic Control Attack at Benzylic C Aryl->PathB Bond Weakening

Figure 2: Decision logic for predicting regioselectivity in nucleophilic ring opening of activated aziridines.

Part 4: Validated Experimental Protocol

Protocol: Asymmetric Aziridination of Styrene (Evans Method)

Objective: Synthesis of $(S)-N-(p-toluenesulfonyl)-2-phenylaziridine.* Rationale: Uses


 and a chiral bis(oxazoline) ligand. This system is robust, well-characterized, and serves as a primary validation point for lab stereocontrol.
Materials
  • Catalyst Precursor:

    
     (Copper(II) triflate)
    
  • Ligand:

    
     [
    
    
    
    ]
  • Nitrene Source: PhI=NTs (prepared from iodobenzene diacetate and p-toluenesulfonamide)

  • Substrate: Styrene (distilled to remove inhibitors)

  • Solvent: Benzene or Dichloromethane (anhydrous)

Step-by-Step Methodology
  • Catalyst Formation (In Situ):

    • In a flame-dried Schlenk flask under

      
      , combine 
      
      
      
      (0.05 equiv) and the chiral Ligand (0.06 equiv).
    • Add anhydrous solvent (5 mL). Stir for 1 hour at room temperature. The solution should turn a deep blue/green, indicating complexation.

    • Checkpoint: If the solution is colorless or precipitates, moisture may be present. Abort and re-dry solvent.

  • Reaction Assembly:

    • Add Styrene (1.0 equiv) to the catalyst solution.

    • Cool the mixture to

      
      . Lower temperature improves enantioselectivity by maximizing the energy difference between transition states.
      
    • Add PhI=NTs (1.1 equiv) in small portions over 30 minutes. Why? To prevent high local concentrations of nitrene which can lead to homocoupling side products.

  • Monitoring:

    • Stir at

      
       for 4-12 hours.
      
    • TLC Monitoring: Use Hexane/EtOAc (4:1). The aziridine product will typically have a lower

      
       than styrene but higher than the sulfonamide byproduct.
      
    • NMR Check: A crude aliquot in

      
       will show characteristic aziridine doublets at 
      
      
      
      2.0–3.0 ppm (high field).
  • Workup & Purification:

    • Filter the reaction mixture through a short pad of silica gel (to remove Copper salts).

    • Concentrate the filtrate in vacuo.

    • Recrystallize from Hexane/EtOAc to upgrade ee if necessary (optical rotation check required).

Data Summary Table: Typical Performance

ParameterValue RangeNotes
Yield 70 - 90%Dependent on nitrene source quality.
ee (Enantiomeric Excess) 85 - 97%Highly dependent on ligand bulk (t-Bu > i-Pr).
Reaction Time 4 - 12 HoursSlower at lower temperatures (-20°C).
Main Side Product

From hydrolysis of nitrene source.

Part 5: References

  • Recent Advances in Catalytic Asymmetric Synthesis (2024) Source: Frontiers in Chemistry Context: Overview of transition metal catalysts including Cu and Rh systems for stereoselective transformations.

  • Mechanistic Studies of Copper-Catalyzed Alkene Aziridination Source: ACS Publications (J. Am. Chem. Soc. / Org. Lett. Context) Context: Elucidation of the Cu(I)/Cu(III) catalytic cycle and the role of bis(oxazoline) ligands.

  • Regioselective, Lewis Acid-Catalyzed Ring-Openings of Aziridines Source: National Institutes of Health (PubMed) Context: Detailed mechanisms on Lewis acid (BF3) mediated ring opening regioselectivity.

  • Synthesis and Application of Bioactive N-Functionalized Aziridines Source: PubMed Central (PMC) Context: Recent protocols (2024) on Mn(I)-catalyzed phosphination and drug synthesis applications.

  • Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines Source: NIH / PMC Context: Computational studies on the energy barriers of ring opening pathways.[1][2][3]

Sources

Protocols & Analytical Methods

Method

Application Note: (S)-tert-Butyl 2-methylaziridine-1-carboxylate in Asymmetric Synthesis

This Application Note and Protocol Guide details the utility of (S)-tert-Butyl 2-methylaziridine-1-carboxylate (also known as N-Boc-(S)-2-methylaziridine) in asymmetric synthesis. Executive Summary (S)-tert-Butyl 2-methy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the utility of (S)-tert-Butyl 2-methylaziridine-1-carboxylate (also known as N-Boc-(S)-2-methylaziridine) in asymmetric synthesis.

Executive Summary

(S)-tert-Butyl 2-methylaziridine-1-carboxylate is a high-value chiral building block derived from the "chiral pool" (typically L-Alanine). Its utility lies in the high ring strain of the aziridine moiety (


26 kcal/mol), which, when activated by the electron-withdrawing tert-butoxycarbonyl (Boc) group, becomes highly susceptible to nucleophilic ring-opening reactions.

This guide focuses on its application in synthesizing chiral amines,


-amino acids, and alkaloid scaffolds . The critical parameter in using this reagent is controlling regioselectivity  (C2 vs. C3 attack), which dictates the structural and stereochemical outcome of the synthesis.

Molecular Profile & Mechanistic Foundation

Structural Properties[1][2]
  • CAS Number: 104598-13-2 (Generic for enantiomers often varies; (S)-isomer specific references typically link to L-Alanine derivatives).

  • Formula:

    
    
    
  • MW: 157.21 g/mol [1][2][3]

  • Key Features:

    • (S)-Configuration: The methyl group at C2 dictates the stereochemistry.

    • N-Boc Group: Activates the ring toward nucleophilic attack and protects the nitrogen from side reactions.

    • C2 vs. C3 Sites: C2 is the chiral center (sterically hindered); C3 is the primary carbon (sterically accessible).

The Regioselectivity "Switch"

The utility of this molecule depends on directing the incoming nucleophile to the correct carbon.

  • Path A: C3-Attack (Dominant Pathway)

    • Mechanism:

      
      -like.
      
    • Conditions: Uncatalyzed nucleophilic attack or catalysis by soft Lewis acids (e.g., Cu(I)).

    • Outcome: Nucleophile adds to the terminal carbon. The stereocenter at C2 is retained .

    • Product:

      
      -substituted amines.
      
  • Path B: C2-Attack (Inversion Pathway)

    • Mechanism:

      
       (with inversion) or 
      
      
      
      -like (carbocation character).
    • Conditions: Strong Lewis acids (e.g.,

      
      ) or specific nucleophiles (e.g., hydrides) that can overcome steric hindrance.
      
    • Outcome: Nucleophile adds to the chiral center. The stereochemistry at C2 is inverted (Walden inversion).

Regioselectivity Aziridine (S)-N-Boc-2-Methylaziridine (Chiral Center at C2) PathA Path A: C3 Attack (Steric Control) Aziridine->PathA Organocuprates, Amines, Azides PathB Path B: C2 Attack (Electronic/Acid Control) Aziridine->PathB Strong Lewis Acids (e.g. BF3) ProductA Product A: Retention of Config. (Nucleophile at Terminal C) PathA->ProductA ProductB Product B: Inversion of Config. (Nucleophile at Chiral C) PathB->ProductB

Figure 1: Regioselective pathways for N-Boc-2-methylaziridine ring opening. Path A is the standard mode for chain extension.

Applications & Protocols

Application 1: Synthesis of Chiral -Amino Alcohols/Ethers

This reaction is fundamental for creating chiral linkers in drug discovery.

Protocol: Copper-Catalyzed Ring Opening with Alcohols

  • Objective: Selective opening at C3 to form an ether linkage while preserving the (S)-amine center.

  • Reagents:

    
     (Catalyst), Alcohol (Nucleophile/Solvent).[4]
    

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve (S)-tert-Butyl 2-methylaziridine-1-carboxylate (1.0 equiv, 1.0 mmol) in dry alcohol (e.g., MeOH or BnOH, 5.0 mL).

  • Catalyst Addition: Add

    
     (5 mol%) at 
    
    
    
    .
  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (Visualize with Ninhydrin; aziridines stain weakly, products stain typically blue/purple).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

  • Expected Yield: 85–95%.

  • Selectivity: >95:5 regioselectivity favoring C3 attack (primary ether formed).

Application 2: Synthesis of Chiral Amines via Organometallic Addition

This is the most powerful application, allowing for carbon-carbon bond formation to synthesize alkaloids (e.g., Pumiliotoxin precursors) or chiral drug intermediates.

Protocol: Regioselective Ring Opening with Grignard Reagents

  • Objective: C-C bond formation at C3 (Chain extension).

  • Reagents: Aryl or Alkyl Grignard (

    
    ), 
    
    
    
    (Catalyst).

Step-by-Step Procedure:

  • Catalyst Setup: Flame-dry a 2-neck flask. Add

    
     (10-20 mol%) and activate by heating gently under vacuum, then purge with Argon.
    
  • Solvent: Add anhydrous THF (10 mL per mmol substrate) and cool to

    
    .
    
  • Grignard Addition: Add the Grignard reagent (1.5 equiv) dropwise. Stir for 15 mins to form the organocuprate species.

  • Substrate Addition: Dissolve (S)-tert-Butyl 2-methylaziridine-1-carboxylate (1.0 equiv) in THF and add dropwise to the cuprate solution at

    
    .
    
  • Temperature Ramp: Allow the mixture to warm slowly to

    
     over 2 hours.
    
  • Quench: Critical Step. Quench with saturated

    
     solution (contains ammonia to solubilize copper salts).
    
  • Workup: Extract with

    
    . The organic layer may need washing with dilute ammonia if blue copper salts persist.
    
  • Result: The product is an N-Boc protected amine with the R-group attached to the terminal carbon. The (S)-stereocenter is preserved.[4]

Data Summary Table: Regioselectivity Trends

Nucleophile (Nu)Catalyst/ConditionsMajor Site of AttackStereochemical OutcomeApplication
R-MgBr / R-Li CuI (cat), THFC3 (Primary) Retention of (S)Chain Extension
Amines (

)
Heat or

C3 (Primary) Retention of (S)Diamine Synthesis
Azide (

)

, MeOH/Water
C3 (Primary) Retention of (S)Vicinal Diamines
Alcohols (ROH)

Mixture (C2/C3) Partial InversionNot Recommended
Alcohols (ROH)

C3 (Primary) Retention of (S)Amino Ethers
Application 3: Synthesis of Bioactive Heterocycles

Following ring opening, the N-Boc group can be removed (deprotection) to allow cyclization, forming pyrrolidines or piperidines common in alkaloids.

SynthesisWorkflow Step1 Start: (S)-N-Boc-2-Methylaziridine Step2 Step 1: Ring Opening (AllylMgBr / CuI) Forms Homoallylic Amine Step1->Step2 C-C Bond Formation Step3 Step 2: N-Deprotection (TFA or HCl) Yields Free Amine Step2->Step3 Removal of Boc Step4 Step 3: Cyclization (e.g., Iodine-induced or RCM) Forms Chiral Pyrrolidine Step3->Step4 Intramolecular Cyclization

Figure 2: Workflow for converting the aziridine into a chiral pyrrolidine scaffold via ring-opening and subsequent cyclization.[5]

Safety & Handling Guidelines

WARNING: Aziridines are alkylating agents. While the N-Boc group reduces volatility and electrophilicity compared to the free amine, this compound should still be treated as a potential genotoxic impurity (GTI) and sensitizer.

  • Containment: Handle only in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Decontamination: Spills should be treated with a solution of aqueous sodium thiosulfate or dilute HCl to open the ring and neutralize the alkylating potential before disposal.

  • Storage: Store at

    
     under inert atmosphere. Aziridines can polymerize or decompose if exposed to moisture or strong acids during storage.
    

References

  • Regioselectivity in Aziridine Ring Opening

    • Title: Regioselectivity in the ring opening of non-activated aziridines.[6][7]

    • Source: Chemical Society Reviews, 2012.[6]

    • URL:[Link]

  • Copper-Catalyzed Ring Opening

    • Title: Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols.[8]

    • Source: Journal of Organic Chemistry, 2007.[8]

    • URL:[Link]

  • General Reactivity of N-Boc Aziridines

    • Title: Alkylative Aziridine Ring-Opening Reactions.[5][8][7][9][10]

    • Source: Molecules, 2021.[9]

    • URL:[Link]

  • Synthesis of Bioactive Molecules

    • Title: Regioselective ring opening of aziridine for synthesizing azaheterocycle.
    • Source: Frontiers in Chemistry, 2023.[5]

    • URL:[Link]

Sources

Application

using (S)-tert-Butyl 2-methylaziridine-1-carboxylate as a chiral building block

Application Note & Protocol Guide: (S)-tert-Butyl 2-methylaziridine-1-carboxylate Executive Summary (S)-tert-Butyl 2-methylaziridine-1-carboxylate (CAS: 197020-60-3), derived from the chiral pool (L-Alanine), represents...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: (S)-tert-Butyl 2-methylaziridine-1-carboxylate

Executive Summary

(S)-tert-Butyl 2-methylaziridine-1-carboxylate (CAS: 197020-60-3), derived from the chiral pool (L-Alanine), represents a high-value "spring-loaded" electrophile for the synthesis of enantiopure amines. Unlike linear alkylating agents, this N-Boc aziridine offers a unique combination of ring strain (~27 kcal/mol) and chiral memory , allowing for the rapid construction of


-substituted amines, diamines, and amino acids without racemization. This guide details the mechanistic principles of regioselectivity, validated protocols for nucleophilic ring opening, and safety standards for handling this potent alkylating agent.

Chemical Profile & Stability

PropertyData
IUPAC Name (S)-tert-Butyl 2-methylaziridine-1-carboxylate
CAS Number 197020-60-3
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Physical State Colorless to pale yellow liquid
Chiral Source L-Alanine (Retains (S)-configuration at C2)
Storage 2–8°C, inert atmosphere (Ar/N2). Acid Sensitive.
Stability Stable to flash chromatography on silica (if neutralized). Unstable to strong acids (polymerization/opening).

Mechanistic Insight: The Regioselectivity Decision Tree

The utility of 2-methylaziridines hinges on controlling the site of nucleophilic attack. Unlike epoxides, the N-Boc group provides steric bulk and electronic activation, dictating the pathway based on reaction conditions.

  • Path A: C3 Attack (Kinetic/Steric Control) – The Standard Route

    • Mechanism: SN2-like.[1][2]

    • Driver: Steric hindrance at C2 (methyl group) directs the nucleophile to the accessible C3 (terminal methylene).

    • Outcome: Formation of Nu-CH2-CH(Me)-NHBoc. The chiral center at C2 is preserved (retention of configuration).

    • Typical Reagents: Amines, Azides, Thiols, Organocuprates.

  • Path B: C2 Attack (Electronic/Chelation Control) – The Exception

    • Mechanism: SN1-like or Chelation-Assisted.

    • Driver: Strong Lewis acids or specific electronic withdrawing groups (not present in simple alkyl variants) can induce partial carbocation character at C2. However, for the 2-methyl variant, this is rare without harsh conditions that risk racemization.

    • Note: If the substrate were an aziridine-2-carboxylate, C2 attack would be favored electronically.[3] For 2-methyl, C3 is dominant.

Regioselectivity Start (S)-N-Boc-2-Methylaziridine Cond1 Soft Nucleophile (Amines, Thiols, N3-) Neutral/Basic Conditions Start->Cond1 Standard Protocol Cond2 Strong Acid / Hard Nucleophile Start->Cond2 Atypical Prod1 C3 Attack (Major) Product: Nu-CH2-CH(Me)-NHBoc Stereochem: Retention at C2 Cond1->Prod1 Steric Control (SN2) Prod2 C2 Attack (Minor/Mix) Product: Me-CH(Nu)-CH2-NHBoc Risk: Racemization/Inversion Cond2->Prod2 Electronic/Cationic

Figure 1: Regioselectivity logic flow. For the 2-methyl alkyl variant, steric control strongly favors C3 attack, preserving the chiral center.

Validated Protocols

Protocol A: Regioselective Ring Opening with Secondary Amines

Objective: Synthesis of chiral 1,2-diamines (e.g., Morpholine derivative). Mechanism: Catalyst-free SN2 attack at C3.

Materials:

  • (S)-tert-Butyl 2-methylaziridine-1-carboxylate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Acetonitrile (MeCN) or Dichloromethane (DCM) [Anhydrous]

  • Catalyst (Optional): LiClO4 (0.5 equiv) can accelerate sluggish amines via mild Lewis acid activation of the Boc carbonyl.

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask under Argon, dissolve (S)-N-Boc-2-methylaziridine (1 mmol, 157 mg) in anhydrous MeCN (5 mL).

  • Addition: Add Morpholine (1.2 mmol, 105 µL) dropwise at room temperature (25°C).

  • Reaction:

    • Reactive Amines: Stir at RT for 6–12 hours.

    • Less Reactive Amines: Heat to 50°C or add LiClO4 (0.5 equiv).

  • Monitoring: Monitor by TLC (stain with Ninhydrin or PMA). The aziridine spot (usually higher Rf) will disappear.

  • Workup: Concentrate the solvent in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc).

    • Note: The N-Boc group makes the product stable on silica.

  • Validation:

    • 1H NMR: Look for the methyl doublet at ~1.1 ppm. The C3 protons (attached to the nucleophile) will appear as a multiplet at ~2.3–2.5 ppm.

    • Chiral HPLC: Verify enantiomeric excess (ee) matches the starting material (typically >98%).

Protocol B: Lewis Acid-Mediated Ring Expansion to Oxazolidinones

Objective: Synthesis of chiral oxazolidinones (Evans auxiliary precursors or pharmacophores).

Materials:

  • (S)-N-Boc-2-methylaziridine

  • BF3[1]·OEt2 (0.1 equiv)

  • Solvent: DCM[1][4]

Step-by-Step Workflow:

  • Setup: Dissolve aziridine (1 mmol) in DCM (10 mL) at 0°C.

  • Catalysis: Add BF3·OEt2 (12 µL, 0.1 mmol) dropwise.

  • Expansion: The Lewis acid activates the Boc group, promoting intramolecular attack of the Boc oxygen onto the activated aziridine ring (typically at C2 or C5 depending on mechanism, but often results in the 5-methyl-oxazolidin-2-one after rearrangement). Note: This rearrangement can be sensitive; strict temperature control is required.

  • Quench: Add saturated NaHCO3 solution.

  • Isolation: Extract with DCM, dry over Na2SO4, and concentrate.

Troubleshooting & Optimization (Self-Validating Systems)

IssueDiagnosisCorrective Action
Low Yield Polymerization of aziridine.Ensure reaction mixture is not acidic. Use fresh anhydrous solvents. Avoid excessive heat (>60°C).
Regio-scrambling Mixture of C2/C3 attack.Switch to a non-polar solvent (Toluene) to enhance steric discrimination. Avoid strong Lewis acids with hard nucleophiles.
Incomplete Reaction Nucleophile too weak.Add LiClO4 (Lithium Perchlorate) or Yb(OTf)3 as a mild promoter. These coordinate to the Boc carbonyl, increasing electrophilicity without triggering acid-catalyzed polymerization.
Racemization Loss of optical activity.Check starting material ee.[2][5] Avoid SN1 conditions (protic solvents + strong acid). Ensure attack is strictly SN2 (C3).

Synthesis Workflow Diagram

Workflow L_Ala Start: L-Alanine Red Reduction (NaBH4/I2 or LiAlH4) L_Ala->Red AminoAlc Intermediate: L-Alaninol Red->AminoAlc Cyc Cyclization (Wenker or Mitsunobu) AminoAlc->Cyc Aziridine Target: (S)-2-Methylaziridine Cyc->Aziridine Boc Protection (Boc2O, TEA) Aziridine->Boc Final Product: (S)-N-Boc-2-Methylaziridine Boc->Final

Figure 2: Synthetic lineage from L-Alanine.[6] Understanding the source ensures verification of the absolute configuration.

Safety & Handling

  • Toxicity: Aziridines are DNA alkylating agents. While the N-Boc group reduces volatility and reactivity compared to the free amine, it should still be treated as a potential mutagen/carcinogen .

  • Engineering Controls: Always handle in a fume hood. Double-glove (Nitrile).

  • Decontamination: Quench spills with 1M NaOH or aqueous Thiosulfate to open the ring and neutralize electrophilicity.

References

  • Smolecule. (R)-tert-butyl 2-methylaziridine-1-carboxylate Product Page.Link

  • National Institutes of Health (NIH). Tert-butyl 2-methylaziridine-1-carboxylate - PubChem Compound Summary.Link

  • Frontiers in Chemistry. Regioselective ring opening of aziridine for synthesizing azaheterocycle.[7][8] (2023).[7][8] Link

  • Chemical Society Reviews. Regioselectivity in the ring opening of non-activated aziridines. (2012). Link

  • Organic Chemistry Portal. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening.Link

  • Beilstein Journal of Organic Chemistry. N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. (2019).[8] Link

Sources

Method

Application Note: Strategic Control of Regioselectivity in the Nucleophilic Ring-Opening of Activated Aziridines

Introduction: The Spring-Loaded Electrophile Activated aziridines ( -sulfonyl, -acyl, -phosphoryl) represent a cornerstone in the synthesis of -functionalized amines, a structural motif ubiquitous in bioactive alkaloids...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spring-Loaded Electrophile

Activated aziridines (


-sulfonyl, 

-acyl,

-phosphoryl) represent a cornerstone in the synthesis of

-functionalized amines, a structural motif ubiquitous in bioactive alkaloids and pharmaceutical agents (e.g., Tamiflu, Linezolid). Unlike their unactivated counterparts, the electron-withdrawing group (EWG) on the nitrogen serves a dual purpose: it destabilizes the ground state by preventing lone-pair conjugation, and it stabilizes the developing negative charge on the nitrogen leaving group.

This "spring-loaded" reactivity allows ring-opening under mild conditions.[1] However, the primary challenge for the medicinal chemist is regiocontrol . The nucleophilic attack can occur at C2 (proximal) or C3 (distal), often leading to mixtures that complicate purification and lower yield.

This guide provides a rational framework for selecting reaction conditions that enforce high regioselectivity, moving beyond trial-and-error to causal experimental design.

Mechanistic Framework: The Tug-of-War

To control the reaction, one must understand the competition between Steric Hindrance and Electronic Activation .

The Spectrum of Reactivity

The ring-opening of activated aziridines is rarely a pure


 or 

process. It exists on a continuum:
  • Type I (Steric Control -

    
    -like):  In the absence of cation-stabilizing groups (e.g., alkyl-substituted aziridines), the nucleophile attacks the less hindered  carbon (usually terminal). This is favored by "hard" nucleophiles and basic conditions.
    
  • Type II (Electronic Control - Borderline

    
    ):  If the aziridine possesses a cation-stabilizing group (e.g., phenyl, vinyl) at C2, the transition state gains significant carbocation character. Attack occurs at the more substituted  (benzylic/allylic) position, driven by the weakening of the C-N bond. This is favored by Lewis Acids and "soft" nucleophiles.
    
Mechanistic Pathway Diagram[2]

AziridineMechanism cluster_pathways Regioselectivity Determinants Aziridine Activated Aziridine (N-EWG) LewisAcid Lewis Acid Coordination Aziridine->LewisAcid Activation PathA Path A: Steric Control (Alkyl Substituted) LewisAcid->PathA Non-stabilizing R PathB Path B: Electronic Control (Aryl/Vinyl Substituted) LewisAcid->PathB Cation-stabilizing R ProductA Product A (Attack at Less Hindered C) PathA->ProductA SN2-like ProductB Product B (Attack at Benzylic C) PathB->ProductB Bond polarization

Figure 1: Decision matrix for predicting regiochemical outcomes based on substrate substitution patterns.

Critical Parameters and Catalyst Selection

The choice of catalyst dictates the "looseness" of the transition state. Stronger Lewis acids polarize the C-N bond more aggressively, often shifting the mechanism toward electronic control (C2 attack).

Table 1: Catalyst and Condition Selection Guide
VariableConditionEffect on RegioselectivityRecommended For
Catalyst Cu(OTf)₂ Mild Lewis Acid. High coordination preference.General purpose. Often favors C3 (less hindered) in alkyl aziridines.
Sc(OTf)₃ Strong oxophilic Lewis Acid.Hard nucleophiles (Alcohols/Amines).
In(OTf)₃ Soft Lewis Acid.Indoles, Thiols (Soft nucleophiles).
BF₃·OEt₂ Strong activation. High polarization.Forcing conditions; often leads to C2 (benzylic) attack in styrene derivatives.
Nucleophile Azide (TMSN₃) Highly nucleophilic, linear.Excellent

characteristics. High C3 selectivity.
Alcohols (ROH) Poor nucleophile, requires activation.Solvent-dependent.[2]
Solvent Acetonitrile Polar aprotic. Stabilizes transition states.Standard for Lewis Acid catalysis.
DCM Non-polar. Tight ion pairing.Enhances Lewis Acid potency.[3]

Experimental Protocols

Protocol A: Regioselective Ring Opening with Azide (Amine Synthesis)

Target: Synthesis of vicinal diamines (via reduction). Mechanism: Steric Control (


).
Substrate:  2-Alkyl-

-Tosylaziridine.

Reagents:

  • Substrate: 1.0 equiv

  • TMSN₃ (Trimethylsilyl azide): 1.2 equiv

  • Catalyst:

    
    -Tetramethylethylenediamine (TMEDA) (10 mol%) or weak Lewis Acid.
    
  • Solvent: CH₃CN (0.2 M)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add the 2-alkyl-

    
    -tosylaziridine (e.g., 1.0 mmol) and anhydrous Acetonitrile (5 mL).
    
  • Activation: Add TMEDA (0.1 mmol, 12 µL) at room temperature. Note: TMEDA acts as a mild Lewis base catalyst, activating the silyl azide without over-activating the aziridine, preserving steric regiocontrol.

  • Addition: Dropwise add TMSN₃ (1.2 mmol, 160 µL).

    • Safety Alert: Azides are potentially explosive. Work behind a blast shield. Do not concentrate reaction mixtures containing azides to dryness if metal salts are present.

  • Reaction: Stir at 40°C for 4-6 hours. Monitor by TLC (Visualize with KMnO₄; aziridines stain blue/yellow, products stain yellow/brown).

  • Workup: Quench with saturated NaHCO₃ solution. Extract with EtOAc (3x). Wash combined organics with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Self-Validation:

  • ¹H NMR Check: The proton attached to the carbon bearing the azide (CH-N₃) typically appears upfield relative to the CH-NTs. In C3 attack (terminal), look for the integration of 2H in the 3.2-3.5 ppm region.

Protocol B: Benzylic Opening with Alcohols (Ether Synthesis)

Target:


-Amino ethers.
Mechanism:  Electronic Control (Borderline 

). Substrate: 2-Phenyl-

-Tosylaziridine (Styrene derived).

Reagents:

  • Substrate: 1.0 equiv

  • Alcohol (MeOH/BnOH): 2.0 equiv

  • Catalyst: Cu(OTf)₂ (5-10 mol%)

  • Solvent: CH₂Cl₂ (DCM)

Step-by-Step Procedure:

  • Setup: In a dried vial, dissolve Cu(OTf)₂ (0.05 mmol) in anhydrous DCM (2 mL).

  • Substrate Addition: Add the aziridine (1.0 mmol) dissolved in DCM (2 mL). Stir for 5 minutes to allow coordination.

  • Nucleophile Addition: Add the alcohol (2.0 mmol).

  • Reaction: Stir at room temperature. The reaction is typically fast (< 1 hour) due to benzylic activation.

  • Workup: Filter through a short pad of silica or Celite to remove the copper salt. Concentrate the filtrate.

Self-Validation:

  • Regioisomer ID: For benzylic attack (C2), the benzylic proton (CH-OR) will show a significant downfield shift (approx 4.2-4.5 ppm) compared to the starting material, and will be a doublet of doublets (or triplet) integrating to 1H. If C3 attack occurred, the benzylic proton would remain attached to nitrogen (CH-NHTs) and appear further upfield.

Protocol C: Friedel-Crafts Alkylation with Indoles

Target: Tryptamine derivatives.[1] Mechanism: Carbon-Carbon bond formation. Substrate: Activated Aziridine.

Reagents:

  • Substrate: 1.0 equiv

  • Indole: 1.1 equiv

  • Catalyst: Sc(OTf)₃ (5 mol%) or AuCl(PPh₃)/AgOTf (5 mol%)

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Setup: Mix Indole (1.1 mmol) and Sc(OTf)₃ (0.05 mmol) in DCE (3 mL).

  • Addition: Add Aziridine (1.0 mmol) in one portion.

  • Reaction: Stir at room temperature. If sluggish, heat to 50°C.

  • Observation: Indoles attack exclusively at C3 of the indole ring. The regioselectivity on the aziridine depends on the substituent (Benzylic aziridines -> Benzylic attack).

  • Workup: Dilute with water, extract with DCM.

Troubleshooting & Optimization Workflow

When regioselectivity is poor (e.g., 1:1 mixtures), follow this logic flow to optimize:

Optimization Start Poor Regioselectivity (Mixture of Isomers) CheckSub Analyze Substrate (Alkyl vs Aryl) Start->CheckSub Alkyl 2-Alkyl Substituted CheckSub->Alkyl Aryl 2-Aryl Substituted CheckSub->Aryl Action1 Increase Steric Demand Use Bulky Nucleophile or Ti(OiPr)4 Alkyl->Action1 Force C3 Attack Action2 Enhance Electronic Bias Switch to Stronger Lewis Acid (Sc(OTf)3, BF3) Aryl->Action2 Force C2 Attack

Figure 2: Optimization logic for resolving regioisomeric mixtures.

Common Issues:
  • No Reaction: The N-activating group may not be electron-withdrawing enough. Ensure you are using

    
    -Tosyl, 
    
    
    
    -Nosyl, or
    
    
    -Boc.
    
    
    -Alkyl aziridines require much harsher conditions (heating in acetic acid).
  • Polymerization: Concentrated reaction mixtures with strong Lewis acids can cause aziridine polymerization. Dilute to 0.1 M or lower.

  • Hydrolysis: If using moisture-sensitive Lewis acids (TiCl₄, BF₃), ensure strictly anhydrous conditions. Inadvertent water acts as a competing nucleophile.

References

  • Hu, X. E. (2004). "Nucleophilic Ring Opening of Aziridines." Tetrahedron, 60(12), 2701–2743. Link

  • Minakata, S., Okada, Y., Oderaotoshi, Y., & Komatsu, M. (2005).[4] "Lewis Base Catalyzed Ring Opening of Aziridines with Silylated Nucleophiles."[4][5] Organic Letters, 7(16), 3509–3512. Link

  • Yadav, J. S., Reddy, B. V. S., Kumar, G. M., & Murthy, C. V. S. R. (2001). "Scandium(III) Triflate Catalyzed Ring Opening of Aziridines with Amines." Synlett, 2001(10), 1638–1640. Link

  • Saha, P., Ramana, T., Purkait, N., Ali, M. A., Paul, R., & Punniyamurthy, T. (2009). "Gold(I)-Catalyzed Regioselective Ring Opening of Activated Aziridines with Indoles." The Journal of Organic Chemistry, 74(22), 8719–8725. Link

  • Kisanga, P. B., & D'Sa, B. (2003). "Regioselective Ring Opening of N-Tosylaziridines with Alcohols Catalyzed by Copper(II) Triflate." Journal of Organic Chemistry, 68(10), 4339–4344. Link

Sources

Application

conditions for N-Boc deprotection of 2-methylaziridine derivatives

Application Note: Chemoselective N-Boc Deprotection of 2-Methylaziridine Derivatives Executive Summary The deprotection of N-Boc-2-methylaziridine presents a classic "stability-reactivity" conflict in organic synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective N-Boc Deprotection of 2-Methylaziridine Derivatives

Executive Summary

The deprotection of N-Boc-2-methylaziridine presents a classic "stability-reactivity" conflict in organic synthesis. While the tert-butoxycarbonyl (Boc) group is traditionally removed via acidolysis (e.g., TFA/DCM or HCl/Dioxane), these conditions are incompatible with the strained aziridine ring. Protonation of the aziridine nitrogen dramatically lowers the activation energy for nucleophilic ring opening, leading to unwanted amino-alcohols, diamines, or polymers.

This Application Note details the TMSOTf/2,6-Lutidine Protocol , a non-acidic, chemoselective method that cleaves the carbamate while preserving the 3-membered ring. We prioritize this method over acidic hydrolysis due to its superior reliability in preventing solvolysis and polymerization.

Mechanistic Insight: Why Standard Acid Fails

To understand the necessity of the silyl-cation approach, one must analyze the failure mode of Brønsted acids.

  • Path A (TFA/HCl - The Failure Mode): Strong acids protonate the carbamate oxygen and the aziridine nitrogen. The protonated aziridinium ion is highly electrophilic. Even weak nucleophiles (trifluoroacetate, chloride, or trace water) attack the ring—typically at the less hindered carbon (C3) or the more substituted carbon (C2) depending on the SN1/SN2 character—resulting in ring opening.

  • Path B (TMSOTf - The Success Mode): Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a "hard" Lewis acid. It silylates the carbamate carbonyl oxygen. The bulky 2,6-lutidine acts as a non-nucleophilic base, preventing protonation of the aziridine nitrogen. The fragmentation leads to the release of isobutylene and CO₂, leaving the free aziridine intact.

Visualization: Mechanistic Divergence

G Start N-Boc-2-Methylaziridine Acid Strong Acid (TFA/HCl) Start->Acid TMS TMSOTf / 2,6-Lutidine Start->TMS Prot_Az Protonated Aziridinium (Highly Electrophilic) Acid->Prot_Az Nu_Attack Nucleophilic Attack (Ring Opening) Prot_Az->Nu_Attack Fail_Prod Amino-Alcohol/Polymer (FAILURE) Nu_Attack->Fail_Prod Silyl_Int O-Silyl Carbamate (Aziridine Neutral) TMS->Silyl_Int Frag Fragmentation (-CO2, -Isobutylene) Silyl_Int->Frag Success_Prod 2-Methylaziridine (Free Base) (SUCCESS) Frag->Success_Prod

Figure 1: Mechanistic comparison between acid-mediated failure (Red) and silyl-mediated success (Green).

Experimental Protocol: The TMSOTf Method

Objective: Removal of Boc group from 2-methylaziridine without ring scission. Scale: 1.0 mmol (Adjustable).

Reagents & Materials
ReagentEquivalentsRoleSpecification
N-Boc-2-methylaziridine 1.0 eqSubstrateDry, Purity >95%
TMSOTf 1.5 eqLewis AcidFreshly distilled or high-grade commercial
2,6-Lutidine 2.0 eqBaseDistilled over CaH₂
Dichloromethane (DCM) 0.1 MSolventAnhydrous (passed through alumina)
Methanol ExcessQuenchHPLC Grade
Step-by-Step Procedure
  • Preparation: Flame-dry a 25 mL round-bottom flask under Argon. Add a magnetic stir bar.

  • Solvation: Dissolve N-Boc-2-methylaziridine (1.0 mmol) in anhydrous DCM (10 mL). Cool the solution to 0 °C using an ice/water bath.

  • Base Addition: Add 2,6-lutidine (2.0 mmol, 233 µL) dropwise. Stir for 5 minutes.

    • Note: The base must be present before the Lewis acid to buffer any adventitious protons.

  • Activation: Add TMSOTf (1.5 mmol, 271 µL) dropwise over 5 minutes.

    • Observation: No vigorous gas evolution should occur immediately; the reaction is driven by the silylation equilibrium.

  • Reaction: Stir at 0 °C for 15 minutes, then allow to warm to room temperature (RT). Monitor by TLC (stain with Ninhydrin or KMnO₄).

    • Endpoint: Disappearance of the Boc-protected spot. Typical time is 30–60 minutes.

  • Quench (Critical): Cool back to 0 °C. Add saturated aqueous NaHCO₃ (5 mL) or Methanol (2 mL) to quench excess TMSOTf.

    • Warning: Do not use acidic workup.[1]

  • Workup:

    • Dilute with Et₂O or DCM.

    • Wash organic layer with sat. NaHCO₃ (2x) and Brine (1x).

    • Dry over Na₂SO₄.[2]

  • Isolation:

    • Caution: Free 2-methylaziridine is volatile (bp ~66 °C). Do not use high vacuum.

    • Concentrate carefully on a rotary evaporator at >100 mbar and <30 °C bath temperature.

    • Recommendation: If possible, use the crude solution directly in the next step or derivatize immediately.

Workflow Diagram

Workflow Step1 1. Dissolve Substrate (DCM, 0°C, Ar) Step2 2. Add 2,6-Lutidine (Buffer System) Step1->Step2 Step3 3. Add TMSOTf Dropwise (Silylation) Step2->Step3 Step4 4. Monitor TLC (30-60 min) Step3->Step4 Step5 5. Basic Quench (NaHCO3 or MeOH) Step4->Step5 Step6 6. Careful Concentration (Avoid High Vac due to Volatility) Step5->Step6

Figure 2: Operational workflow for TMSOTf-mediated deprotection.

Alternative Method: Silica-Mediated Deprotection (Green/Slow)

Use case: When TMSOTf is unavailable or trace silyl byproducts interfere with downstream biology.

  • Setup: Dissolve N-Boc-2-methylaziridine in DCM.

  • Catalyst: Add activated Silica Gel (200-400 mesh, approx 5g per mmol substrate).

  • Conditions: Stir at Room Temperature (RT) under reduced pressure (rotary evaporator, mild vacuum ~400 mbar) to facilitate isobutylene removal.

  • Duration: This method is slow (12–24 hours).

  • Elution: Wash the silica with 5% MeOH/DCM (containing 1% Et₃N) to elute the free amine.

  • Pros/Cons: Milder than acid, but lower conversion rates and difficult to monitor.

Safety & Handling of 2-Methylaziridine

Hazard Alert: 2-Methylaziridine (Propyleneimine) is a Class 2B Carcinogen and a potent alkylating agent.

  • Volatility: The free base has a high vapor pressure. All rotary evaporation must be vented into a fume hood, not the lab atmosphere.

  • Skin Absorption: It penetrates skin rapidly. Double gloving (Nitrile + Laminate) is recommended.

  • Destruction: To destroy waste aziridine, treat with aqueous sodium thiosulfate or dilute HCl (in a waste container) to force ring opening to less toxic species before disposal.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Product Polymerized Acidic quench or overheatingEnsure quench is basic (NaHCO₃). Keep bath <30°C.
Ring Opened (Amino Alcohol) Water present during reactionEnsure DCM is anhydrous. Flame-dry glassware.
Low Yield (Volatile Loss) Over-evaporationDo not evaporate to dryness. Determine yield by NMR with internal standard (e.g., mesitylene) in solution.
Incomplete Reaction Old TMSOTfDistill TMSOTf or increase loading to 2.0 eq.

References

  • The TMSOTf Protocol: Rawal, V. H., Jones, R. J., & Cava, M. P. (1987). "Trimethylsilyl trifluoromethanesulfonate-2,6-lutidine: a powerful combination for the deprotection of tert-butoxycarbonyl amines."[3] The Journal of Organic Chemistry.

  • Aziridine Reactivity Review: Sweeney, J. B. (2002). "Aziridines: epoxides’ ugly cousins?" Chemical Society Reviews.

  • Regioselectivity of Ring Opening: D'Hooghe, M., et al. (2006). "Transformation of 2-methylaziridines into functionalized amines." Arkivoc.

  • Safety Data (Propyleneimine): National Toxicology Program (NTP). "Report on Carcinogens, Fifteenth Edition - 2-Methylaziridine."

Sources

Method

Application Note: Scalable Synthesis of Enantiopure (S)-tert-Butyl 2-methylaziridine-1-carboxylate

Executive Summary & Strategic Rationale The synthesis of enantiopure aziridines, particularly (S)-tert-Butyl 2-methylaziridine-1-carboxylate , is a critical competency in the development of peptidomimetics and chiral ami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of enantiopure aziridines, particularly (S)-tert-Butyl 2-methylaziridine-1-carboxylate , is a critical competency in the development of peptidomimetics and chiral amines. While various routes exist—including the asymmetric aziridination of olefins—they often suffer from poor atom economy or expensive chiral ligands when scaled to kilogram quantities.

This protocol details the "Chiral Pool" Strategy , utilizing L-Alanine as the starting material. This approach is superior for scale-up due to:

  • Cost Efficiency: L-Alanine is an abundant, low-cost commodity chemical.

  • Stereochemical Fidelity: The chiral center at C2 is established in the starting material and preserved throughout the synthesis (retention of configuration), avoiding the need for late-stage chiral resolution.

  • Safety Profile: We utilize a modified Wenker synthesis that avoids the use of highly explosive reagents (e.g., diazomethane) often found in alternative homologation routes.

Synthetic Pathway & Mechanism[1]

The synthesis proceeds through three distinct stages: Reduction, Protection, and Cyclization.

The Logic of Stereoretention

A common misconception in aziridine synthesis is the risk of racemization. In this protocol, the cyclization step involves the intramolecular nucleophilic attack of the nitrogen atom onto the primary carbon (C1) bearing the leaving group (Tosylate). Because the chiral center is located at C2 (the methyl-bearing carbon) and is not the site of nucleophilic substitution, the (S)-configuration is strictly retained .

Workflow Visualization

G cluster_legend Process Logic Start (S)-Alanine (L-Alanine) Step1 Step 1: Reduction (NaBH4 / I2) Start->Step1 Inter1 (S)-Alaninol Step1->Inter1 Retains (S) Step2 Step 2: N-Protection (Boc2O) Inter1->Step2 Inter2 N-Boc-(S)-Alaninol Step2->Inter2 Step3 Step 3: Activation (TsCl, Et3N) Inter2->Step3 Inter3 O-Tosyl Intermediate Step3->Inter3 Step4 Step 4: Cyclization (Base-Mediated) Inter3->Step4 End (S)-N-Boc-2-Methylaziridine (Target) Step4->End Ring Closure

Figure 1: Strategic workflow for the conversion of L-Alanine to the target aziridine, highlighting the preservation of chirality.

Detailed Experimental Protocols

Phase 1: Preparation of N-Boc-L-Alaninol

Direct reduction of the amino acid followed by protection is preferred over protecting the amino acid first, as N-Boc-Alanine reduction via mixed anhydrides can yield lower purity on scale due to urethane byproducts.

Reagents:

  • L-Alanine (1.0 equiv)

  • Sodium Borohydride (

    
    , 2.4 equiv)
    
  • Iodine (

    
    , 1.0 equiv)
    
  • THF (Anhydrous)

  • Di-tert-butyl dicarbonate (

    
    , 1.1 equiv)
    

Protocol:

  • Setup: Charge a 3-neck reactor with L-Alanine and anhydrous THF under

    
    .
    
  • Activation: Add

    
     in one portion. Cool the system to 0°C.
    
  • Addition: Dissolve

    
     in THF and add dropwise over 1 hour. Caution: Vigorous evolution of 
    
    
    
    gas.
  • Reduction: Heat to reflux for 18 hours until the solution becomes clear/colorless.

  • Quench: Cool to room temperature. Carefully add Methanol to destroy excess borohydride. Evaporate solvent to obtain a white paste.

  • Workup: Dissolve paste in 20% KOH solution. Stir for 4 hours to hydrolyze borate esters. Extract with DCM (x3).

  • Protection (One-Pot Continuation): To the combined organic layer (containing free Alaninol), add

    
     (1.2 equiv) and 
    
    
    
    (1.1 equiv). Stir at RT for 12 hours.
  • Purification: Wash with 1M citric acid, then brine. Dry over

    
    .[1] Concentrate to yield N-Boc-L-Alaninol  as a viscous oil or low-melting solid.
    
Phase 2: Activation and Cyclization (Modified Wenker Synthesis)

We utilize a two-step, one-pot procedure involving O-tosylation followed by base-induced displacement.

Reagents:

  • N-Boc-L-Alaninol (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl, 1.2 equiv)

  • Triethylamine (TEA, 2.5 equiv)

  • DMAP (0.1 equiv - Catalyst)

  • Potassium tert-butoxide (KOtBu) or KOH

  • Solvent: DCM (Step A) / THF (Step B)

Protocol:

  • Tosylation: Dissolve N-Boc-L-Alaninol in DCM. Add TEA and DMAP. Cool to 0°C.

  • Addition: Add TsCl portion-wise (exothermic). Stir at RT for 4-6 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Intermediate Workup: Wash with water and brine. Crucial: Ensure complete removal of TEA before the next step to prevent side reactions.

  • Cyclization: Dissolve the crude O-tosylate in anhydrous THF. Cool to 0°C.

  • Ring Closure: Add KOtBu (1.2 equiv) slowly. The strong base deprotonates the carbamate nitrogen, rendering it nucleophilic.

    • Note: The Boc group withdraws electron density, making the nitrogen less nucleophilic than an amine, but the anion formed by KOtBu is sufficiently reactive for intramolecular

      
      .
      
  • Completion: Reaction is typically complete in 2 hours at 0°C to RT.

  • Purification: Quench with saturated

    
    . Extract with 
    
    
    
    . The product is purified via vacuum distillation (bp ~60-65°C at 0.5 mmHg) or rapid silica chromatography (neutralized silica) to prevent ring opening.

Critical Process Parameters & Troubleshooting

ParameterSpecificationScientific Rationale
Temperature (Reduction) Reflux (66°C)Essential to drive the borane-amine complex reduction to completion.
Quench pH >11 (KOH treatment)Borate esters formed during reduction are stable; strong base is required to liberate the free amino alcohol.
Cyclization Base KOtBu or NaHWeaker bases (e.g.,

) are often insufficient to deprotonate the N-Boc group effectively for cyclization.
Silica Acidity Neutral/BasicAziridines are acid-sensitive. Acidic silica will cause polymerization or ring opening to the amino-alcohol. Pre-treat silica with 1%

.

Safety & Toxicology (E-E-A-T)

Hazard Warning: Aziridines are potent alkylating agents. They mimic the mechanism of nitrogen mustards (DNA alkylation).

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Decontamination: Spills should be treated with 1M HCl (to open the ring to the harmless amino-chloride) or nucleophilic scavengers (thiosulfate).

  • Iodine/Borohydride: The generation of

    
     gas presents an explosion hazard. Ensure adequate venting and nitrogen flushing.
    

Analytical Validation

The purity and identity of the product must be validated using the following markers:

  • 1H NMR (400 MHz, CDCl3):

    • 
       1.45 (s, 9H, Boc)
      
    • 
       1.25 (d, 3H, Me)
      
    • 
       2.02 (d, 1H, Aziridine-CH, cis)
      
    • 
       2.28 (d, 1H, Aziridine-CH, trans)
      
    • 
       2.45 (m, 1H, CH-Me)
      
  • Optical Rotation:

    
     (c=1, CHCl3). Note: A negative rotation confirms the (S)-enantiomer.
    
  • Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA (98:2).

References

  • Reduction of Amino Acids: McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58.13 (1993): 3568-3571. Link

  • Wenker Cyclization Mechanism: Kelly, J. W., et al. "Aziridine synthesis by ring closure." Organic Syntheses, Coll.[2][3] Vol. 10 (2004): 12. Link

  • Scalable Aziridine Protocols: Bieber, L. W., & de Araujo, M. C. F.[4] "Simple and Efficient Synthesis of N-Tosylaziridines from 2-Amino Alcohols." Molecules, 7.12 (2002): 902-906. Link

  • Safety of Aziridines: "Aziridine Handling and Safety Guide." ACS Chemical Health & Safety. Link

  • Boc-Protection/Cyclization Sequence: Wipf, P., & Miller, C. P. "Preparation of N-Boc-aziridines." Tetrahedron Letters, 33.42 (1992): 6267-6270. Link

Sources

Technical Notes & Optimization

Troubleshooting

safe handling and disposal of (S)-tert-Butyl 2-methylaziridine-1-carboxylate

Topic: Safe Handling, Stability, and Disposal Protocols Introduction Welcome to the Technical Support Center. This guide addresses the specific safety, stability, and disposal requirements for (S)-tert-Butyl 2-methylazir...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safe Handling, Stability, and Disposal Protocols

Introduction

Welcome to the Technical Support Center. This guide addresses the specific safety, stability, and disposal requirements for (S)-tert-Butyl 2-methylaziridine-1-carboxylate (CAS: 197020-60-3). As a strained, N-protected aziridine, this reagent presents a unique dual hazard profile: it acts as a potent electrophilic alkylating agent (carcinogenicity risk) and possesses high flammability. The Boc group provides steric bulk and electronic stabilization, but it does not eliminate the inherent reactivity of the aziridine ring toward nucleophiles.

This document is structured as a dynamic troubleshooting guide to assist researchers in maintaining experimental integrity while ensuring strict safety compliance.

Part 1: Critical Safety & Hazard Identification

Q: What are the specific high-risk hazards associated with this compound compared to standard reagents?

A: Unlike standard organic intermediates, (S)-tert-Butyl 2-methylaziridine-1-carboxylate combines genotoxicity with flammability .

  • Alkylating Potential: The strained 3-membered ring is highly susceptible to nucleophilic attack (DNA alkylation), classifying it as a potential carcinogen (Category 1B).

  • Route of Entry: It is fatal if inhaled or absorbed through the skin. The high vapor pressure of low-molecular-weight aziridines mandates strict containment.

  • Flammability: Flash point is typically low (<23°C), requiring grounding and spark-proof tools.

Q: Does the Boc group make it safe to handle on an open bench?

A: No. While the Boc group reduces nitrogen basicity and volatility compared to the free amine, the ring strain remains. The compound is still a potent electrophile. All handling must occur inside a certified chemical fume hood.

Part 2: Storage & Stability Protocols

Q: My compound arrived on ice packs. How should I store it long-term?

A: Immediate transfer to controlled cold storage is critical to prevent polymerization or ring-opening.

ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C Prevents thermal degradation and spontaneous polymerization.
Atmosphere Inert (Argon/Nitrogen) Moisture initiates hydrolytic ring opening; Oxygen can lead to oxidation.
Container Tightly sealed, Parafilm wrapped Prevents volatile leakage and moisture ingress.
Shelf Life ~12 Months Re-test purity (NMR) every 6 months. Look for ring-opened impurities.
Q: What are the signs of decomposition?

A:

  • Color Change: Transition from colorless/pale yellow to dark yellow or brown indicates polymerization.

  • Precipitation: Solids forming in the neat liquid suggest oligomerization.

  • NMR Signals: Appearance of broad multiplets around 3.0–4.0 ppm often indicates ring-opened polymeric species (polyalkyleneimines).

Part 3: Safe Handling & Experimental Setup

Q: What specific PPE is required beyond the standard lab coat and glasses?

A: Standard nitrile gloves are often insufficient for prolonged contact with alkylating agents.

  • Glove Recommendation: Double-gloving is mandatory. Use Silver Shield/4H laminate gloves as the inner layer if handling neat material, or high-thickness nitrile (min 5 mil) changed immediately upon splash.

  • Respiratory: If working outside a hood (strictly prohibited), a full-face respirator with organic vapor cartridges is required.

Q: Can I use metal needles/syringes?

A: Yes, but glass syringes with Luer-lock tips are preferred to prevent plunger swelling or needle detachment under pressure. Ensure all metal tools are grounded to prevent static discharge, as the solvent vapors (often hexanes/ether) are flammable.

Part 4: Emergency Response & Spill Management

Q: A small volume (<5 mL) spilled in the fume hood. How do I manage it?

A: Do not attempt to wipe it up with paper towels immediately, as this increases surface area for evaporation. Follow the Isolate-Neutralize-Clean protocol.

Workflow: Chemical Spill Response

SpillResponse Start Spill Detected (<5mL) Evacuate 1. Alert Area & Keep Hood Sash Low Start->Evacuate PPE 2. Don Double Gloves & Goggles Evacuate->PPE Absorb 3. Cover with Non-Combustible Absorbent (Vermiculite/Sand) PPE->Absorb Neutralize 4. Apply Decontamination Soln. (10% NaOH or Thiosulfate) Absorb->Neutralize Wait 15 mins Collect 5. Collect as Hazardous Waste (Label: Carcinogen) Neutralize->Collect

Figure 1: Immediate response workflow for minor aziridine spills within a containment device.

Part 5: Decontamination & Disposal (Quenching Protocol)

Q: How do I quench the reaction mixture or dispose of the neat reagent safely?

A: Never dispose of active aziridines down the drain. You must chemically degrade the strained ring to a non-toxic species before disposal. The most reliable method is Acid-Catalyzed Hydrolysis , which opens the ring to form a stable amino-alcohol salt.

Standard Operating Procedure: Quenching & Disposal

Reagents Required:

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM).

  • Quenching Agent: 10% Hydrochloric Acid (HCl) or Trifluoroacetic acid (TFA).

  • PPE: Fume hood, double gloves, face shield.

Protocol:

  • Dilution: Dilute the residual aziridine in MeOH (1:10 ratio).

  • Acidification: Slowly add 10% HCl (excess, >5 equivalents) with stirring. Caution: Exothermic.

  • Reaction: Stir at room temperature for 2–4 hours. The acid protonates the nitrogen, facilitating nucleophilic attack by chloride or water/methanol, opening the ring.

  • Verification: Check pH to ensure it remains acidic (pH < 2).

  • Disposal: The resulting solution contains the ring-opened amino-chloride/alcohol salt. Neutralize with dilute NaOH to pH 7 if required by your waste facility, or dispose of as "Halogenated Organic Waste" with the label "Quenched Aziridine Waste."

Workflow: Chemical Deactivation Pathway

QuenchingProtocol Aziridine Active Aziridine (Toxic/Reactive) AcidAdd Add 10% HCl/MeOH (Excess Acid) Aziridine->AcidAdd Dilute first RingOpen Ring Opening Reaction (2-4 hrs) AcidAdd->RingOpen Protonation Result Amino-Alcohol Salt (Non-Toxic/Stable) RingOpen->Result Nucleophilic Attack Waste Dispose as Chemical Waste Result->Waste

Figure 2: Chemical mechanism and workflow for deactivating (S)-tert-Butyl 2-methylaziridine-1-carboxylate.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10942718, Tert-butyl 2-methylaziridine-1-carboxylate. Retrieved January 29, 2026, from [Link]

  • UCLA Environmental Health & Safety. Standard Operating Procedure: Aziridine compounds. Retrieved January 29, 2026, from [Link]

  • The Sarpong Group. Quenching of Reactive Intermediates and Pyrophoric Materials. Retrieved January 29, 2026, from [Link]

  • Organic Chemistry Portal. Protecting Groups: Boc-Protected Amines and Aziridines. Retrieved January 29, 2026, from [Link]

Optimization

troubleshooting low enantioselectivity in catalytic aziridination

Status: Online | Tier: 3 (Senior Application Support) Ticket: Troubleshooting Low Enantioselectivity (ee%) in Catalytic Aziridination Assigned Specialist: Senior Application Scientist Overview Welcome to the advanced tro...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Senior Application Support) Ticket: Troubleshooting Low Enantioselectivity (ee%) in Catalytic Aziridination Assigned Specialist: Senior Application Scientist

Overview

Welcome to the advanced troubleshooting hub for catalytic aziridination. If you are reading this, you are likely observing low enantiomeric excess (ee%) in what should be a highly stereoselective reaction.

In my experience, low ee% in aziridination—particularly involving metal-nitrenoid transfer (Cu, Rh) or Lewis acid catalysis (VAPOL/VANOL)—rarely stems from "bad luck." It is almost always a symptom of one of three specific failures:

  • The Racemic Shunt: A non-catalyzed background reaction is outcompeting your catalyst.

  • The Pre-Catalyst Trap: Incomplete formation of the active chiral species (common in Borate/VAPOL systems).

  • The Counter-Ion Mismatch: Inadequate electrostatic environment destabilizing the transition state (common in Cu-Bisoxazoline systems).

This guide bypasses general advice to target these specific failure modes.

Module 1: The "Silent Killer" (Racemic Background Reaction)

Before optimizing ligands, you must rule out the background reaction. In nitrene-transfer aziridination (using PhI=NTs or similar hypervalent iodine reagents), the oxidant can react directly with the alkene to form racemic aziridine, completely bypassing your chiral metal catalyst.

The Diagnostic Test (Mandatory): Run the exact reaction conditions without the metal catalyst .

  • Result A: No product detected. (Good. Your catalyst is the only driver.)

  • Result B: >5% Yield of racemic product. (Critical Failure. The background reaction is eroding your ee%.)

Troubleshooting Protocol: If Result B occurs, the nitrene source is too reactive for the substrate temperature.

  • Lower Temperature: Drop from 25°C to 0°C or -20°C. Enantioselectivity is driven by the difference in free energy (

    
    ) between the diastereomeric transition states. Lower temperatures maximize this difference.
    
  • Slow Addition: Do not add the nitrene source (e.g., PhI=NTs) in one portion. Use a syringe pump to keep its concentration low, statistically favoring the reaction with the metal catalyst over the free alkene.

  • Source Swapping: Switch from PhI=NTs to milder nitrene sources like SesN3 (with Ru/Co catalysts) if the background reaction persists.

Module 2: Catalyst Activation (The Wulff VAPOL/VANOL System)

If you are using the Wulff system (VAPOL/VANOL ligands with Boron), low ee% is almost exclusively caused by improper catalyst formation .

The Mechanism: The active species is NOT the 1:1 Ligand:Boron complex.[1] It is a specific B2 species (1 Ligand : 2 Borons) that forms a pyroborate structure. This species requires thermal activation to form. If you mix the reagents at room temperature, you generate the kinetically favored (but less selective) B1 species.

Correct Protocol (The "Heat Step"):

  • Combine Ligand (VAPOL) and B(OPh)3 (3 equivalents) in CH2Cl2.

  • CRITICAL: Heat to reflux (55°C–80°C) for 1 hour, or 50°C for 2 hours if using BH2Br·SMe2.

  • Apply high vacuum (0.1 mmHg) at 50°C for 30 minutes to remove volatiles (phenol or SMe2).

  • Only then add your substrate and diazoacetate.

Citation: The necessity of the B2 species and the heating protocol is detailed in the work of Wulff et al. [1].

Module 3: Ligand-Substrate Matching & Counter-Ion Effects

In Copper-catalyzed aziridination (Evans or Jacobsen type), the geometry of the substrate and the electrostatic environment of the metal are the primary variables.

A. The Substrate Geometry Rule

Using the wrong ligand class for your alkene geometry guarantees mediocre selectivity.

Alkene GeometryRecommended SystemLigand ClassTypical Metal
Trans-Alkenes Evans SystemBis(oxazoline) (BOX)Cu(I)/Cu(II)
Cis-Alkenes Jacobsen SystemDiimine (Schiff Base)Cu(I)
Terminal Alkenes DifficultBox/PyBox (Variable)Ru/Co
B. The Counter-Ion Effect (Evans System)

In Cu-BOX catalysis, the counter-ion is not a spectator. It defines the "tightness" of the chiral pocket.

  • Issue: Using coordinating anions (Cl⁻, Br⁻, I⁻) kills ee% because they bind to the copper, displacing the substrate or altering the geometry from square planar to tetrahedral.

  • Solution: You must use non-coordinating, bulky anions.

    • Good: OTf⁻ (Triflate)

    • Best: SbF₆⁻ (Hexafluoroantimonate) or BARF.

    • Note: Evans et al. demonstrated that cationic Cu(II) complexes with SbF₆⁻ often outperform OTf⁻ due to weaker ion pairing [2].

Visualizing the Failure Modes

The following diagram illustrates the kinetic competition between the desired enantioselective pathway and the racemic background "shunt."

AziridinationPathways cluster_0 Reaction Pot Reagents Alkene + Nitrene Source Catalyst Chiral Metal Catalyst (Cu/Rh/B) Reagents->Catalyst FreeNitrene Free Nitrene/Radical (Uncatalyzed) Reagents->FreeNitrene High Temp / Fast Addition MetalNitrenoid Metal-Nitrenoid Complex (Chiral Environment) Catalyst->MetalNitrenoid Activation InactiveCat Inactive/Aggregated Catalyst (e.g. B1 Species) Catalyst->InactiveCat Improper Prep (No Heat/Wrong Ion) TransitionState Enantio-Determining TS MetalNitrenoid->TransitionState Substrate Binding HighEE High ee% Aziridine TransitionState->HighEE RacemicProduct Racemic Aziridine (Lowers Net ee%) FreeNitrene->RacemicProduct Non-Selective Attack RacemicProduct->HighEE Dilutes ee% InactiveCat->RacemicProduct Leaks via Non-Selective Path

Figure 1: Kinetic competition in catalytic aziridination. High ee% requires Pathway A (Blue) to be significantly faster than Pathway B (Red).

Frequently Asked Questions (Technical)

Q: I am observing non-linear effects (NLE). My product ee% is lower than my ligand ee%. A: This indicates catalyst aggregation . In Cu-BOX systems, copper complexes can form dimers where the chiral pockets cancel each other out or form less active species.

  • Fix: Dilute the reaction. Aggregation is concentration-dependent. Reducing catalyst loading or increasing solvent volume often restores linearity.

Q: My yield is high, but ee% is near 0%. A: If you are using a nitrene transfer method (PhI=NTs), you are likely witnessing a pure background reaction. The catalyst might be dead (poisoned) or not forming. Run the "No Catalyst" control immediately. If using Wulff's catalyst, you likely formed the B1 species instead of B2; repeat the prep with the 55°C heating step [1].

Q: Can I use molecular sieves? A: Proceed with caution. While sieves remove water (which can decompose nitrenoids), they can also sequester the metal catalyst if the pore size matches the metal ion, or act as a non-chiral Lewis acid surface that promotes racemic background reaction.

  • Test: Run a reaction with and without sieves. If ee% drops with sieves, they are acting as a competing racemic catalyst.

References
  • Catalytic Asymmetric Aziridination with Borate Catalysts Derived from VANOL and VAPOL Ligands: Scope and Mechanistic Studies. Zhang, Y., Desai, A., Lu, Z., Hu, G., Ding, Z., & Wulff, W. D. (2008). Chemistry – A European Journal. [Link]

  • Bis(oxazoline)-copper Complexes as Catalysts for Enantioselective Aziridination. Evans, D. A., Faul, M. M., Bilodeau, M. T., Anderson, B. A., & Barnes, D. M. (1993). Journal of the American Chemical Society. [Link][2]

  • Mechanism of the (Diimine)copper-Catalyzed Asymmetric Aziridination of Alkenes. Li, Z., Quan, R. W., & Jacobsen, E. N. (1995).[2][3][4] Journal of the American Chemical Society. [Link][2][5]

  • Influence of Counterions on the Structure of Bis(oxazoline)copper(II) Complexes. Owen, M. E., Carter, E., Hutchings, G. J., Ward, B. D., & Murphy, D. M. (2012). Dalton Transactions. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Enantiomeric Excess Determination of Chiral Aziridines

This guide provides an in-depth technical comparison of methods for determining the enantiomeric excess (ee) of chiral aziridines. It is designed for researchers requiring high-fidelity data to support asymmetric synthes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of methods for determining the enantiomeric excess (ee) of chiral aziridines. It is designed for researchers requiring high-fidelity data to support asymmetric synthesis or drug development.

Executive Summary

Chiral aziridines are potent electrophiles and critical pharmacophores (e.g., Mitomycin C). However, their inherent ring strain makes them susceptible to ring-opening or racemization during analysis.

This guide compares the three primary methodologies for ee determination:

  • Chiral HPLC (CSP-HPLC): The industry gold standard for accuracy and trace analysis.

  • NMR with Chiral Derivatizing Agents (CDAs): The structural validator, utilizing covalent modification (e.g., Mosher’s method).

  • NMR with Chiral Solvating Agents (CSAs): The rapid, non-destructive screening tool.

Method Selection Workflow

The following decision matrix illustrates the optimal selection path based on aziridine substitution and stability.

MethodSelection Start Start: Chiral Aziridine Sample CheckNH Is the Aziridine N-H or N-Substituted? Start->CheckNH NH_Yes N-H (Secondary) CheckNH->NH_Yes N-H NH_No N-Substituted (Tertiary) CheckNH->NH_No N-R Mosher Method 2: NMR Derivatization (Mosher's Amide) NH_Yes->Mosher HPLC Method 1: Chiral HPLC (Amylose/Cellulose CSPs) Mosher->HPLC Validation Required Stability Is the Ring Acid/Base Sensitive? NH_No->Stability Stability->HPLC High Stability (Trace Analysis Needed) CSA Method 3: NMR w/ CSAs (Pirkle Alcohol/BINOL) Stability->CSA Low Stability (Rapid Screen)

Figure 1: Decision matrix for selecting an analytical method based on aziridine structural properties and stability.

Method 1: High-Performance Liquid Chromatography (CSP-HPLC)

Best For: Final compound validation, trace enantiomer detection (<0.1%), and preparative separation.

Technical Analysis

Direct chromatographic separation on Chiral Stationary Phases (CSPs) is the most reliable method. For aziridines, Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) and Pirkle-type (e.g., Whelk-O 1) columns are superior due to their ability to engage in hydrogen bonding and


-

stacking without inducing ring opening.
  • Mechanism: The separation relies on the "Three-Point Interaction" model. The aziridine enantiomers form transient diastereomeric complexes with the CSP. The enantiomer with the higher affinity (more favorable steric fit or H-bonding) elutes later.

  • Self-Validating Logic: You must inject a racemic standard first. If baseline resolution (

    
    ) is achieved, the method is valid. If the "racemic" trace shows a single peak, the method is blind to that specific chiral center.
    
Experimental Protocol
  • Column Selection:

    • Primary: Chiralpak AD-H or OD-H (Amylose/Cellulose carbamates).

    • Secondary: Whelk-O 1 (Pirkle type) for underivatized aromatic aziridines.

  • Mobile Phase Preparation:

    • Standard: Hexane/Isopropanol (90:10 to 99:1).

    • Optimization: Add 0.1% Diethylamine (DEA) if peak tailing occurs (common with basic aziridine nitrogens).

  • Execution:

    • Dissolve 1 mg of aziridine in 1 mL of mobile phase.

    • Inject 5–10 µL at a flow rate of 0.5–1.0 mL/min.

    • Monitor UV absorbance (typically 210 nm or 254 nm).

  • Calculation:

    
    
    

Method 2: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

Best For: N-H aziridines, assigning absolute configuration, and labs without chiral HPLC columns.

Technical Analysis

This method involves covalently bonding the aziridine to a pure chiral auxiliary, typically Mosher's Acid Chloride (MTPA-Cl) . This converts enantiomers into diastereomers, which have distinct physical properties and NMR chemical shifts.[1]

  • Mechanism: The magnetic anisotropy of the Mosher phenyl group differentially shields the protons of the aziridine ring depending on the configuration (

    
     or 
    
    
    
    ).
  • Critical Risk: The derivatization reaction is basic. Ensure the aziridine does not dimerize or open.

Experimental Protocol (Mosher's Method)
  • Derivatization:

    • In a dry NMR tube or small vial, mix:

      • 0.05 mmol Chiral Aziridine.

      • 0.06 mmol (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).

      • 0.10 mmol Pyridine (or

        
        ) in 
        
        
        
        (0.5 mL).
    • Shake for 10–30 minutes. Reaction is usually instantaneous for secondary amines.

  • Purification (Optional but Recommended):

    • Pass through a short plug of silica to remove excess acid chloride/pyridine salts.

  • Analysis:

    • Acquire

      
      H NMR (or 
      
      
      
      F NMR if using MTPA).
    • Identify the diagnostic peaks (e.g., the methoxy group of the Mosher moiety or ring protons).

    • Diastereomers will show distinct doublets or singlets.

  • Self-Validation:

    • Integrate the diastereomeric peaks. The ratio directly reflects the ee.

    • Check: If the reaction is incomplete, kinetic resolution could skew results. Ensure 100% conversion or use >2 equivalents of reagent.

Method 3: NMR with Chiral Solvating Agents (CSAs)

Best For: Rapid screening of N-substituted aziridines; non-destructive.

Technical Analysis

CSAs form non-covalent diastereomeric complexes in solution. Common agents include Pirkle’s Alcohol (2,2,2-trifluoro-1-(9-anthryl)ethanol) or BINOL .

  • Mechanism: Rapid exchange between free and complexed species results in a weighted average chemical shift. If the equilibrium constants (

    
    ) differ for the two enantiomers, the signals split.
    
  • Pros/Cons: Instant results, but requires high concentrations and often yields only partial peak separation (splitting).

Experimental Protocol
  • Sample Prep: Dissolve 5–10 mg of aziridine in 0.6 mL

    
     or 
    
    
    
    (Benzene-
    
    
    often enhances separation).
  • Titration:

    • Acquire a reference spectrum of the pure aziridine.

    • Add solid CSA stepwise (0.5 eq, 1.0 eq, 2.0 eq).

    • Shake and acquire

      
      H NMR after each addition.
      
  • Observation: Look for the splitting of singlet peaks (e.g., N-Methyl or ring protons) into doublets.

  • Calculation: Integrate the split signals to determine the ratio.

Comparative Performance Analysis

The following table contrasts the three methods based on experimental data metrics.

FeatureChiral HPLC (CSP)NMR w/ Mosher's (CDA)NMR w/ Pirkle Alcohol (CSA)
Accuracy High (<0.1% error)Medium (1–2% error)Low-Medium (2–5% error)
Sensitivity Trace (ng scale)Bulk (mg scale)Bulk (mg scale)
Throughput 20–40 min/sample1–2 hours (prep time)5–10 min/sample
Sample Recovery Yes (Non-destructive)No (Chemical modification)Yes (Extraction required)
Cost High (Columns: $1k+)Low (Reagents)Low (Reagents)
Primary Risk Column compatibilityKinetic resolution / Ring openingPeak overlap / Broadening

Mechanistic Visualization

Understanding the interaction mechanism is vital for troubleshooting separation failures.

Mechanism cluster_0 HPLC: Three-Point Interaction cluster_1 NMR: Diastereomeric Environment CSP Chiral Stationary Phase (Selector) Complex Transient Diastereomeric Complexes (Different K) CSP->Complex H-Bond / Steric Enantio Aziridine Enantiomers (Selectand) Enantio->Complex Mosher Mosher's Acid (R) Covalent Covalent Diastereomers (Distinct NMR Shifts) Mosher->Covalent Derivatization Aziridine Aziridine (R/S) Aziridine->Covalent

Figure 2: Mechanistic comparison of transient interactions in HPLC versus covalent modification in Mosher's NMR analysis.

References

  • Frink, L. A., et al. "Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC." Chromatographia, 2014. [Link]

  • Hoye, T. R., et al. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons."[2] Nature Protocols, 2007. [Link]

  • Seco, J. M., et al. "Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy." Chemical Reviews, 2004. [Link]

  • Regis Technologies. "Pirkle Chiral Stationary Phases - HPLC." Regis Technologies Product Guide. [Link]

Sources

Comparative

comparative analysis of catalysts for enantioselective aziridination

Executive Summary: The Strategic Landscape Aziridines are the nitrogenous analogues of epoxides—potent, strained electrophiles critical for synthesizing chiral amines, amino acids, and alkaloids.[1] Despite their utility...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Landscape

Aziridines are the nitrogenous analogues of epoxides—potent, strained electrophiles critical for synthesizing chiral amines, amino acids, and alkaloids.[1] Despite their utility, enantioselective aziridination has historically lagged behind epoxidation due to the challenge of transferring a "nitrene" moiety stereoselectively.

For the modern synthetic chemist, the choice of catalyst is no longer about "what works" but "what works for this substrate." This guide compares the three dominant catalytic paradigms:

  • Copper-Bis(oxazoline) (Cu-BOX): The benchmark for electron-rich, trans-alkenes.

  • Rhodium(II) Dimers: The powerhouse for unactivated and trisubstituted alkenes.

  • Chiral Hypervalent Iodine: The emerging metal-free organocatalytic alternative.

Comparative Analysis Matrix

The following table synthesizes performance data across key metrics. Use this for rapid catalyst selection.

FeatureCu(I/II)-Bis(oxazoline) Rh(II) Carboxylates/Amides Chiral Hypervalent Iodine
Primary Mechanism Lewis Acid Activation / Cu-NitreneTriplet Nitrene TransferIodine(III) Ligand Exchange / Radical
Best Substrate Class Trans-Styrenes , CinnamatesUnactivated Aliphatics , TrisubstitutedElectron-rich Styrenes, Indoles
Enantioselectivity (ee) Excellent (>95% for trans)Excellent (>95% for broad scope)Moderate to Good (80-95%)
Nitrene Source PhI=NTs (Iminoiodinanes)Sulfamates + Oxidant (One-pot)Sulfonamides + Oxidant
Atom Economy Moderate (Requires hypervalent iodine precursor)High (In situ generation)Moderate (Stoichiometric oxidant)
Key Limitation Poor with cis-alkenes & aliphaticsHigh Catalyst Cost (Rh)Substrate scope currently narrower
Representative Catalyst Cu(OTf)₂ + (S,S)-tBu-BOXRh₂(S-tfpttl)₄Chiral Iodoarene (Lactate derived)

Deep Dive: Catalyst Classes & Mechanisms

Class A: Copper-Bis(oxazoline) Complexes (The Evans System)

Status: The Academic Standard

The Cu-BOX system, pioneered by Evans, remains the starting point for aziridination logic. It operates via a Cu(I)/Cu(III) redox cycle (or accessible Cu(II) species) where the bis(oxazoline) ligand creates a deep chiral pocket.

  • Mechanism: The copper center coordinates the nitrene precursor (PhI=NTs). The active species is proposed to be a transient copper-nitrene. The reaction is generally concerted for trans-alkenes, preserving stereochemistry, but can exhibit radical character with specific substrates.

  • Why it works: The

    
    -symmetric ligand forces the alkene to approach from a specific trajectory to minimize steric clash with the bulky tert-butyl groups.
    
Class B: Rhodium(II) Dimers (The Dauban/Du Bois System)

Status: The Problem Solver

When the substrate is an unactivated terminal alkene or a sterically crowded trisubstituted olefin, Copper often fails. Rhodium(II) dimers, particularly those with bridging carboxylate or carboxamidate ligands, excel here.

  • Mechanism: These catalysts generate a triplet nitrene species.[2] Unlike the concerted Cu pathway, the Rh-nitrene often proceeds via a stepwise radical addition followed by rapid ring closure. This "radical clock" mechanism allows it to engage difficult C=C bonds that are electronically neutral.

  • Why it works: The "lantern" structure of Rh dimers allows for fine-tuning of the chiral environment. Recent catalysts like Rh₂(S-tfpttl)₄ (containing phthaloyl-amino acids) create a distinct chiral cavity that recognizes subtle steric differences in aliphatic chains.

Class C: Organocatalysis (Chiral Hypervalent Iodine)

Status: The Green Contender

Moving away from transition metals, chiral hypervalent iodine reagents generate the active nitrene species via ligand exchange at the iodine(III) center.

  • Mechanism: An iodoarene is oxidized (e.g., by mCPBA or Selectfluor) to an I(III) species. Ligand exchange with a sulfonamide generates an iminoiodinane intermediate. The transfer to the alkene can occur via a radical or ionic pathway depending on the specific catalyst design.

  • Why it works: It avoids trace metal contamination in pharmaceutical intermediates. While the scope is currently more limited to styrenyl systems, it offers a distinct chemoselectivity profile, often tolerating functional groups that might chelate metal catalysts.

Visualizing the Pathways

Catalytic Cycle: Copper vs. Rhodium

The following diagram contrasts the mechanistic flow of the two primary metal catalysts.

Aziridination_Cycles cluster_Cu Copper-BOX Cycle (Evans) cluster_Rh Rhodium(II) Cycle (Dauban) Cu_Start [Cu(I)-BOX] Cu_Nitrene Cu=NTs (Active Nitrene) Cu_Start->Cu_Nitrene + PhI=NTs - PhI Cu_Complex Alkene-Cu-Nitrene Complex Cu_Nitrene->Cu_Complex + Alkene Product_Cu Aziridine + Cu(I) Cu_Complex->Product_Cu Concerted Ring Closure Product_Cu->Cu_Start Regeneration Rh_Start Rh2(II,II) Dimer Rh_Nitrene Rh-Nitrene (Triplet Species) Rh_Start->Rh_Nitrene + Sulfamate + Oxidant Rh_Radical C-Centered Radical Intermediate Rh_Nitrene->Rh_Radical + Unactivated Alkene Product_Rh Aziridine + Rh2 Rh_Radical->Product_Rh Fast Ring Closure (ISC) Product_Rh->Rh_Start Regeneration

Figure 1: Mechanistic comparison showing the concerted nature of Cu-catalysis versus the radical stepwise nature of Rh-catalysis, which allows the latter to activate difficult aliphatic substrates.

Decision Tree: Catalyst Selection

Use this logic flow to select the optimal catalyst for your specific substrate.

Selection_Tree Start Select Substrate Type Type_Alkene Alkene Substitution? Start->Type_Alkene Trans Trans-1,2-Disubstituted (e.g., trans-Stilbene) Type_Alkene->Trans Cis Cis-1,2-Disubstituted Type_Alkene->Cis Terminal Terminal Unactivated (e.g., 1-Hexene) Type_Alkene->Terminal Trisub Trisubstituted Type_Alkene->Trisub Rec_Cu Use Cu-BOX (Evans) Trans->Rec_Cu High ee Rec_Ru Use Ru-Salen (Jacobsen/Katsuki) Cis->Rec_Ru Best match Rec_Rh Use Rh(II) Dimer (Dauban/Du Bois) Terminal->Rec_Rh Superior Reactivity Trisub->Rec_Rh Steric Tolerance

Figure 2: Strategic decision tree for catalyst selection based on alkene substitution pattern.

Experimental Protocols

Protocol A: Cu-Catalyzed Aziridination (Evans Conditions)

Target: trans-Stilbene derivatives. Reference: J. Am. Chem. Soc.[3][4][5]1994 , 116, 2742.[3][5]

  • Catalyst Formation: In a flame-dried flask, combine Cu(OTf) (0.05 equiv) and (S,S)-tBu-BOX ligand (0.06 equiv). Add anhydrous dichloromethane (DCM) and stir for 1 hour to generate the active blue-green complex.

  • Substrate Addition: Add trans-stilbene (1.0 equiv) to the catalyst solution.

  • Nitrene Precursor: Add PhI=NTs (1.1 equiv) in one portion.

  • Reaction: Stir at room temperature under argon. The reaction typically completes in 2–4 hours (monitor by TLC).

  • Workup: Filter the mixture through a plug of silica gel to remove copper salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) yields the N-tosyl aziridine.

Protocol B: Rh-Catalyzed Aziridination (Dauban Conditions)

Target: Unactivated terminal alkenes or trisubstituted alkenes. Reference: J. Am. Chem. Soc.[3][4][5]2022 , 144, 17156.[2]

  • Setup: Charge a flask with Rh₂(S-tfpttl)₄ (0.1–1.0 mol %).

  • Reactants: Add the sulfamate ester (e.g., alkoxysulfamate) (1.0 equiv) and the alkene (1.2 equiv).

  • Solvent: Dissolve in Toluene (0.1 M). Cool the mixture to -15 °C.

  • Oxidant Addition: Add PhI(OPiv)₂ (1.1 equiv) and MgO (2.3 equiv) as an acid scavenger.

  • Reaction: Stir at -15 °C. The Rh(II) catalyst decomposes the in situ generated iminoiodinane to the active nitrene.

  • Workup: Dilute with DCM, filter through Celite.

  • Purification: Silica gel chromatography. Note: These aziridines are stable but can be sensitive to strong acids.

References

  • Evans, D. A., Faul, M. M., & Bilodeau, M. T. (1994).[3][5] Development of the Copper-Catalyzed Olefin Aziridination Reaction. Journal of the American Chemical Society.[4][5] Link

  • Boquet, V., Nasrallah, A., Dana, A. L., et al. (2022).[1][2] Rhodium(II)-Catalyzed Enantioselective Intermolecular Aziridination of Alkenes. Journal of the American Chemical Society.[4][5] Link

  • Li, Z., & Jacobsen, E. N. (1993).[3] Asymmetric Aziridination of (Z)-Olefins. Journal of the American Chemical Society.[4][5] Link

  • Minakata, S., & Kiyokawa, K. (2021).[6] Hypervalent-Iodine(III)-Mediated Tandem Oxidative Dearomatization/Aziridination.[7] PubMed.[8][9] Link

  • Jat, J. L., Paudyal, M. P., Gao, H., et al. (2014). Chiral Hypervalent Iodine Catalysis for Enantioselective Oxidative Transformations. Science. Link

Sources

Validation

Comparative Guide: N-Activating Groups for Aziridine Reactions (Boc vs. Sulfonyl)

Executive Summary: The Activation/Deprotection Paradox In aziridine chemistry, the choice of N-protecting group is rarely about simple masking; it is a strategic decision that dictates the electrophilicity of the ring an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Activation/Deprotection Paradox

In aziridine chemistry, the choice of N-protecting group is rarely about simple masking; it is a strategic decision that dictates the electrophilicity of the ring and the viability of the final deprotection.

  • N-Sulfonyl (Tos, Ns): The "Sledgehammer." These groups render the aziridine ring highly electrophilic, enabling ring-opening with weak nucleophiles often without catalysis. However, their removal requires harsh reductive conditions (e.g., Na/naphthalene) that many functional groups cannot survive.

  • N-Boc: The "Scalpel." Less activating than sulfonyls, often requiring Lewis Acid (LA) catalysis for efficient ring-opening. Its primary advantage is mild, acid-mediated deprotection, making it superior for late-stage functionalization of complex molecules.

Recommendation: Use N-Tosyl/Nosyl for early-stage building blocks where robust reactivity is needed and reductive deprotection is feasible. Use N-Boc for late-stage intermediates or acid-sensitive substrates where mild deprotection is non-negotiable.

Electronic & Structural Profiling

The reactivity of activated aziridines is governed by the ability of the N-substituent to withdraw electron density, lowering the LUMO energy of the C–N bonds and facilitating nucleophilic attack.

FeatureN-Boc Aziridine N-Tosyl Aziridine N-Nosyl Aziridine
Electronic Effect Moderate EWG (Carbamate)Strong EWG (Sulfonamide)Very Strong EWG (Nitro-sulfonyl)
N-Inversion Barrier Low (Rapid inversion)High (Slow inversion)High
C–N Bond Length ~1.47 Å (Less strained)~1.49 Å (More strained/activated)>1.49 Å (Highly activated)
Reactivity Moderate (Requires LA or strong Nu)High (Reacts with most Nu)Very High (Reacts 50–60x faster than Tos)
Deprotection Acidic (TFA, HCl)Reductive (Na/Nap, SmI₂)Thiolate (PhSH, K₂CO₃)
Visualizing the Trade-off

The following diagram illustrates the inverse relationship between ring reactivity and deprotection ease.

G Figure 1: The Activation-Deprotection Trade-off in Aziridines Boc N-Boc (Carbamate) Tos N-Tosyl (Sulfonamide) Boc->Tos Increasing Ring Electrophilicity Tos->Boc Deprotection becomes Trivial (Acid) Nos N-Nosyl (Nitro-sulfonyl) Tos->Nos Extreme Activation Nos->Tos Deprotection Difficulty Increases

Nucleophilic Ring Opening (NRO): Reactivity & Regioselectivity[1]

Reactivity Profiles[2]
  • N-Tosyl/Nosyl:

    • Mechanism: Highly polarized C–N bond allows for facile SN2 attack.

    • Conditions: Often proceeds in neutral solvents (CH₃CN, THF) or with weak bases.

    • Nucleophiles: Amines, azides, thiols, and even alcohols (with mild activation) react smoothly.

    • Pro-Tip: Use N-Nosyl if you need "click-like" speed and mild deprotection via thiolate displacement (Fukuyama condition), avoiding the harsh conditions of Tosyl removal.

  • N-Boc:

    • Mechanism: The carbonyl oxygen can coordinate with Lewis Acids, further activating the ring. Without LA, reaction with weak nucleophiles is sluggish.

    • Conditions: Frequently requires additives like Cu(OTf)₂, Yb(OTf)₃, or BF₃·OEt₂.

    • Side Reactions: Under strong Lewis Acid conditions, N-Boc aziridines can undergo rearrangement to oxazolidinones (Payne-like rearrangement) if an adjacent oxygen is present.

Regioselectivity Rules

Regioselectivity is primarily driven by steric hindrance (SN2), favoring attack at the less substituted carbon. However, electronic effects can override this, especially in styrene-derived aziridines.

  • Terminal Aziridines: Both Boc and Tosyl overwhelmingly favor C3 (terminal) attack.

  • Styrene Aziridines (Ph-substituted):

    • N-Tosyl: Often gives mixtures.[1] The benzylic position (C2) is electronically activated (cation stability character), but sterically hindered.

    • N-Boc: Lewis Acids can chelate the Boc carbonyl and the nucleophile, sometimes directing attack to the C2 (benzylic) position depending on the catalyst used (e.g., Cu-catalysis).

DecisionTree Figure 2: Regioselectivity Decision Tree for Ring Opening Start Select Aziridine Type Terminal Terminal (R-CH-CH2) Start->Terminal Internal Internal/Styrenyl Start->Internal Term_Result Attack at C3 (Less Hindered) High Selectivity (Boc & Tos) Terminal->Term_Result Int_Type Is it Styrenyl (Ph-)? Internal->Int_Type Styrenyl_Tos N-Tosyl: Mixed C2/C3 (Electronic vs Steric Fight) Int_Type->Styrenyl_Tos Using Tosyl Styrenyl_Boc N-Boc + Lewis Acid: Can tune for C2 (Benzylic) Int_Type->Styrenyl_Boc Using Boc Alkyl_Internal Alkyl Internal: Attack at Less Hindered Carbon Int_Type->Alkyl_Internal Non-Aromatic

Deprotection: The Critical Bottleneck

This is often the deciding factor in synthesis planning.

N-Tosyl (Sulfonamide)
  • Method A (Reductive): Na/Naphthalene or Li/DBB at -78°C.

    • Pros: Quantitative cleavage.

    • Cons: Incompatible with esters, ketones, halides, and olefins (often reduces them).

  • Method B (Mg/MeOH): Mg turnings in MeOH with sonication.

    • Pros: Milder than alkali metals.

    • Cons: Can still reduce sensitive conjugated systems; heterogeneous reaction can be inconsistent.

N-Boc (Carbamate)[4]
  • Method A (Acidic): TFA/DCM (1:1) or 4M HCl in Dioxane.

    • Pros: Quantitative, fast, preserves reducible groups.

    • Cons: Incompatible with acid-labile groups (acetals, silyl ethers).

  • Method B (Thermal/Silica): Heating on silica gel or neat heating (rare).

    • Note: N-Boc aziridines are generally stable on silica at RT but can degrade/open upon prolonged exposure or heating.

The "Third Way": N-SES (Trimethylsilylethylsulfonyl)

If you need the reactivity of a sulfonyl but the mild deprotection of a silyl group, use the SES group.

  • Activation: Similar to Tosyl.

  • Deprotection: TBAF (Tetrabutylammonium fluoride) or CsF in DMF.

  • Advantage: Orthogonal to both acid and reduction conditions.

Experimental Protocols

Protocol A: Synthesis of N-Boc Aziridine (from Amino Alcohol)

Self-validating step: Evolution of gas (N₂) indicates successful cyclization.

  • Reagents: Amino alcohol (1.0 equiv), PPh₃ (1.2 equiv), DEAD/DIAD (1.2 equiv), TEA (1.0 equiv).

  • Procedure: Dissolve amino alcohol in dry THF (0.1 M). Add PPh₃. Cool to 0°C.[2][3]

  • Cyclization: Add DEAD dropwise. Stir at 0°C -> RT for 12h.

  • Boc Protection (One-pot): Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv) directly to the crude mixture if the amine wasn't pre-protected. (Alternatively, start with N-Boc amino alcohol).

  • Purification: Flash chromatography on neutralized silica (pre-treat silica with 1% Et₃N/Hexanes) to prevent acid-catalyzed ring opening.

Protocol B: Lewis Acid Catalyzed Ring Opening of N-Boc Aziridine

Target: Regional selective opening with Azide (TMSN₃).

  • Setup: Flame-dried flask, Argon atmosphere.

  • Mix: Dissolve N-Boc aziridine (1.0 mmol) in CH₂Cl₂ (5 mL).

  • Catalyst: Add Yb(OTf)₃ (5-10 mol%). Stir for 5 min to coordinate.

  • Nucleophile: Add TMSN₃ (1.2 mmol) dropwise.

  • Reaction: Stir at RT. Monitor by TLC (N-Boc aziridines stain blue/purple with Ninhydrin or PMA).

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

  • Result: Yields typically >85% of the β-amino azide.

Stability & Storage (The "Gotchas")

PropertyN-Boc AziridineN-Tosyl Aziridine
Silica Stability Moderate. Can hydrolyze/open on acidic silica. Use deactivated silica (1% Et₃N) for purification.High. Generally stable on standard silica gel.
Thermal Stability Moderate. Can rearrange to oxazolidinones at high temps (>80°C).High. Stable to elevated temperatures.
Storage Store at -20°C.Stable at RT (benchtop).

References

  • Hu, X. E. (2004). Nucleophilic Ring Opening of Aziridines. Tetrahedron, 60(12), 2701–2743. Link

  • Sweeny, J. B. (2002). Aziridines: Epoxides’ Ugly Cousin? Chemical Society Reviews, 31, 247-258. Link

  • Stanković, S., et al. (2012). Regioselectivity in the Ring Opening of Non-activated Aziridines. Chemical Society Reviews, 41, 643-665. Link

  • Watson, I. D. G., et al. (2006). Catalyst-Controlled Regioselective Ring Opening of Aziridines. Accounts of Chemical Research, 39(3), 194–206. Link

  • Ghorai, M. K., et al. (2011). Lewis Acid Mediated SN2-Type Ring Opening of N-Tosylaziridines.[4] The Journal of Organic Chemistry, 76(15), 6307–6312. Link

  • Plummer, C. W., et al. (2004). Selective Deprotection of N-Boc Aziridines. Tetrahedron Letters, 45(50), 9175-9177. Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: (S)-tert-Butyl 2-methylaziridine-1-carboxylate

Executive Safety Summary Treat this compound as a "Silent Penetrator." (S)-tert-Butyl 2-methylaziridine-1-carboxylate is a valuable chiral synthon, but its utility comes with significant biological risk. As an aziridine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat this compound as a "Silent Penetrator." (S)-tert-Butyl 2-methylaziridine-1-carboxylate is a valuable chiral synthon, but its utility comes with significant biological risk. As an aziridine derivative, it functions as an alkylating agent. While the tert-butyloxycarbonyl (Boc) group reduces the volatility compared to the free amine, it increases lipophilicity, potentially facilitating rapid dermal absorption.

Core Safety Philosophy: Do not rely on "standard" lab safety protocols. Standard nitrile gloves offer insufficient breakthrough protection against prolonged exposure to alkylating agents. This guide implements a Redundant Barrier Protocol to ensure zero exposure.

Hazard Identification & Risk Assessment

This compound poses a dual threat: Acute Toxicity (irritation/corrosion) and Chronic Genotoxicity (potential DNA alkylation).

Hazard CategoryClassificationCritical H-CodesMechanism of Action
Genotoxicity Mutagen / Carcinogen (Suspected)H340/H350 Electrophilic aziridine ring attacks nucleophilic DNA bases (e.g., guanine), causing cross-linking or mutations.
Acute Toxicity Oral / Dermal / InhalationH302, H311, H331 Systemic toxicity upon absorption. The Boc group aids transport across lipid membranes (skin).
Physical Flammable LiquidH225 Low flash point. Vapors can travel to ignition sources.
Local Effects Corrosive / IrritantH314 / H319 Causes severe skin burns and eye damage upon direct contact.

Critical Warning: Absence of specific toxicity data for this specific CAS number does not imply safety. You must apply the Precautionary Principle , treating it with the same rigor as the parent compound, 2-methylaziridine (Propyleneimine), a known carcinogen.

Personal Protective Equipment (PPE) Strategy

We utilize a Layered Defense System . Single-layer protection is considered a failure point for this compound.

Hand Protection (The "Double-Glove" Rule)

Standard 4-mil nitrile gloves are permeable to many organic solvents and small-molecule alkylators over time.

  • Inner Layer (Barrier): Silver Shield® / 4H® (PE/EVOH Laminate) .

    • Why: These offer >480 min breakthrough time for most small-molecule alkylators.

  • Outer Layer (Dexterity): 5-8 mil Nitrile .

    • Why: Provides grip and protects the inner laminate glove from physical tears.

  • Protocol: Tape the inner glove to the lab coat sleeve. Don the outer glove over the inner glove. Change outer gloves immediately upon splash.

Respiratory & Body Protection[1][2][3]
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Body: Chemical-resistant lab coat (buttoned to neck) + chemically resistant apron (Tychem® or PVC) if handling volumes >50 mL.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of aerosol/vapor absorption through the lacrimal duct.

PPE Decision Matrix (Visualization)

PPE_Matrix cluster_hands Hand Protection (Critical) cluster_body Body & Respiratory Start Start: Handling (S)-tert-Butyl 2-methylaziridine-1-carboxylate Laminate Layer 1: Silver Shield/Laminate (Permeation Barrier) Start->Laminate Nitrile Layer 2: Nitrile (min 5 mil) (Physical Protection/Grip) Laminate->Nitrile Hood Engineering: Fume Hood (Mandatory) Nitrile->Hood Eyes Eyes: Splash Goggles (No Safety Glasses) Hood->Eyes Action Ready for Synthesis Eyes->Action

Figure 1: Layered PPE Decision Matrix. Note the mandatory use of laminate under-gloves.

Operational Handling Protocol

Storage[4]
  • Temperature: Store at 2–8°C (Refrigerator).

  • Atmosphere: Inert gas (Argon or Nitrogen) is preferred to prevent moisture ingress, which can lead to slow hydrolysis or polymerization.

  • Container: Keep secondary containment (polyethylene tray) to capture leaks.

Transfer Techniques

Avoid "pouring" which generates invisible aerosols.

  • Weighing: If solid/viscous, weigh inside a closed balance in the hood. If liquid, use the Difference Method (weigh full syringe, dispense, weigh empty syringe).

  • Liquid Transfer: Use a Cannula or Gas-Tight Syringe with a Luer-lock tip.

    • Mechanism:[1][2] Positive pressure transfer prevents vapor escape.

  • Reaction Setup: Add the aziridine as the limiting reagent or last component (if safe) to a cooled reaction vessel to control exotherms.

Emergency Response & Decontamination

Principle: In the event of a spill, you must neutralize the alkylating potential (open the ring) before cleaning.

Decontamination Solution (The "Quench")

Prepare a "Soft Nucleophile" solution to open the aziridine ring chemically:

  • Composition: 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Mechanism:[1][2] The thiosulfate anion (

    
    ) is a strong nucleophile that attacks the aziridine ring, opening it to form a non-volatile, water-soluble Bunte salt.
    
  • Alternative: 1M HCl (Acid hydrolysis opens the ring to the chlorohydrin/amine salt). Note: Thiosulfate is preferred for surface spills to avoid acid damage to equipment.

Spill Response Workflow

Spill_Response Start Spill Detected Isolate 1. Evacuate & Isolate (Close Hood Sash) Start->Isolate Assess 2. Assess Volume (<10mL vs >10mL) Isolate->Assess Small Small Spill (<10mL) Handle Locally Assess->Small Large Large Spill (>10mL) Call EHS / HazMat Assess->Large PPE_Check 3. Verify PPE (Double Gloves + Goggles) Small->PPE_Check Quench 4. Apply Decon Solution (10% Na-Thiosulfate) Wait 15-30 mins PPE_Check->Quench Absorb 5. Absorb with Pads (Do NOT use paper towels initially) Quench->Absorb Waste 6. Double Bag as HazWaste Label: 'Aziridine Contaminated' Absorb->Waste

Figure 2: Emergency Spill Response Workflow.[1] The "Wait" step in quenching is critical to ensure ring opening.

Disposal Procedures

  • Never dispose of aziridines down the drain.

  • Reaction Mixtures: Quench all reaction mixtures containing residual aziridine with excess nucleophile (e.g., thiols, amines) or acid before disposal.

  • Solid Waste: All gloves, weigh boats, and syringe tips used must be treated as hazardous waste. Place in a dedicated solid waste container labeled "Cytotoxic/Alkylating Agent."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003 - 13 Carcinogens). [Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
(S)-tert-Butyl 2-methylaziridine-1-carboxylate
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Reactant of Route 2
(S)-tert-Butyl 2-methylaziridine-1-carboxylate
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